Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Description
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Properties
Molecular Formula |
C24H27NO8 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
KBBGPRDVHUWBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Characterization and Synthetic Utility of Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid
Executive Summary
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS: 14595-22-3) is a specialized carbohydrate derivative and a critical intermediate in the synthesis of muramyl peptide analogs. Chemically, it is the benzyl glycoside of N-acetylglucosamine, protected at the 4 and 6 positions with a benzylidene acetal, and modified at the 3-position with a carboxymethyl ether.
This compound serves as a "locked" scaffold for the development of normuramyl dipeptides (nor-MDPs) , which are potent immunomodulators. Unlike standard muramic acid derivatives that possess a lactyl (1-carboxyethyl) side chain, the "nor" analog possesses a carboxymethyl side chain. This subtle structural alteration significantly impacts the binding affinity to innate immune receptors such as NOD2 , making this compound a high-value target for structure-activity relationship (SAR) studies in immunology and antibacterial drug development.
Chemical Identity & Structural Specifications[1][2][3][4]
| Property | Specification |
| Common Name | Benzyl N-acetyl-4,6-O-benzylidene normuranic acid |
| Systematic Name | Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside |
| CAS Number | 14595-22-3 |
| Molecular Formula | C₂₄H₂₇NO₈ |
| Molecular Weight | 457.47 g/mol |
| SMILES | CC(=O)N[C@H]1O)O[C@@H]2C3=CC=CC=C3">C@@HOC[C@H]4C5=CC=CC=C5 |
| Stereochemistry | α-anomer (typically), D-gluco configuration |
Physicochemical Properties[1][2][3][11][12]
Physical State and Thermal Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 220–222 °C (dec).[1]
-
Note: Purity significantly affects melting behavior. The precursor (lacking the carboxymethyl group) melts higher (~256 °C); a depressed melting point often indicates incomplete alkylation or residual reagents.
-
-
Hygroscopicity: Low. The hydrophobic benzyl and benzylidene groups provide significant resistance to moisture absorption compared to free sugars.
Solubility Profile
Understanding the solubility is critical for choosing reaction solvents and purification methods.
| Solvent | Solubility | Application |
| DMF / DMSO | High | Primary reaction solvents (e.g., peptide coupling). |
| Methanol/Ethanol | Low to Moderate | Sparingly soluble at RT; soluble upon heating. Used for recrystallization.[2] |
| Dichloromethane | Moderate | Soluble, often used for extraction/workup. |
| Water | Insoluble | The hydrophobic protecting groups dominate the polar carboxyl/amide motifs. |
| Ether / Hexane | Insoluble | Used as antisolvents to precipitate the product. |
Chemical Stability
-
Acid Sensitivity (High): The 4,6-O-benzylidene acetal is acid-labile. Exposure to aqueous acetic acid (e.g., 60-80%) or dilute mineral acids will hydrolyze this group, liberating the 4- and 6-hydroxyls.
-
Hydrogenolysis Sensitivity (High): The anomeric benzyl group is susceptible to catalytic hydrogenolysis (H₂/Pd-C). This is the standard method for final deprotection to yield the free hemiacetal.
-
Base Stability (Moderate): The ether linkage at C-3 (carboxymethyl) and the acetal are stable to basic conditions (e.g., NaOH, NaH), which allows for ester hydrolysis or further alkylation steps without degrading the scaffold.
Structural Characterization (Spectroscopy)[1][2][3][4]
To validate the identity of synthesized batches, specific NMR signals must be confirmed. The following data is diagnostic for the structure.
Proton NMR (¹H NMR, 300/400 MHz, DMSO-d₆)
-
Benzylidene Methine: A sharp singlet at δ ~5.6–5.7 ppm . This confirms the integrity of the 4,6-protection.
-
Anomeric Proton (H-1): A doublet at δ ~4.8–5.0 ppm (J ~3.5 Hz for α-anomer).
-
Aromatic Protons: Multiplet at δ 7.3–7.5 ppm (10H total) corresponding to the two phenyl rings (benzyl and benzylidene).
-
N-Acetyl Methyl: A sharp singlet at δ ~1.9 ppm (3H).
-
Carboxymethyl Methylene (-O-CH₂-COOH): A singlet (or AB system if chiral influence is strong) at δ ~4.1–4.3 ppm . Crucial: This signal distinguishes the "normuranic" acid from the unmodified precursor.
Mass Spectrometry (ESI-MS)
-
Positive Mode: [M+H]⁺ = 458.48; [M+Na]⁺ = 480.46.
-
Negative Mode: [M-H]⁻ = 456.46 (Diagnostic for the free carboxylic acid).
Synthetic Protocols
The synthesis of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid is a precision workflow requiring strict control of moisture and stoichiometry.
Workflow Diagram
Figure 1: Synthetic pathway from glucosamine precursor to the target normuranic acid derivative.
Detailed Experimental Procedure
Step 1: Preparation of the Intermediate (Benzylidene Protection)
-
Reagents: Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA).
-
Solvent: DMF or Acetonitrile.
-
Protocol:
-
Suspend the starting glycoside in anhydrous DMF.
-
Add 1.5 eq of benzaldehyde dimethyl acetal and catalytic CSA.
-
Stir at 50°C under reduced pressure (rotary evaporator) to remove methanol, driving the equilibrium forward.
-
Neutralize with triethylamine and precipitate with water/ice.
-
Yield: ~85-90%. MP: 256-261°C.[3]
-
Step 2: O-3 Alkylation (The "Normuramic" Step)
This is the critical step defining the "nor" functionality.
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Chloroacetic acid (or Bromoacetic acid).
-
Solvent: Anhydrous DMF or Dioxane.
-
Protocol:
-
Activation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF under Nitrogen. Cool to 0°C.[4][5]
-
Deprotonation: Add NaH (2.5 eq) cautiously. Stir for 30 min to form the sodium alkoxide at O-3.
-
Alkylation: Add Chloroacetic acid (1.2 eq) dropwise (dissolved in minimum DMF). Note: Using the free acid requires extra base; using ethyl bromoacetate followed by hydrolysis is an alternative high-yield route.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (CHCl₃:MeOH 9:1).
-
Workup: Quench with ice water. Acidify carefully to pH 3 with 1M HCl to precipitate the free acid product.
-
Purification: Recrystallize from hot ethanol or purify via silica gel chromatography.
-
Biological Relevance & Applications[1][10][14][15]
Immunomodulation Research
This compound is the direct precursor to Nor-MDP (Normuramyl Dipeptide) .
-
Mechanism: MDP binds to the intracellular receptor NOD2 .
-
Significance of "Nor": The removal of the methyl group (converting the lactyl ether to a glycolyl ether) alters the conformational space of the molecule. Studies suggest that Nor-MDP analogs often exhibit reduced pyrogenicity (fever induction) while retaining adjuvant activity, making them safer candidates for vaccine adjuvants.
Deprotection Logic for Library Synthesis
When using this compound to build libraries, the orthogonal protecting groups allow for selective modifications:
Figure 2: Orthogonal utility of the scaffold. Path A utilizes the free carboxylic acid for peptide coupling. Path B exposes the sugar hydroxyls for glycosylation.
References
-
Imugex. Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid Product Data. Retrieved from [Link]
-
PubChem. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid - Compound Summary. Retrieved from [Link]
-
Organic Syntheses. Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Org.[4][2] Synth. 1985, 63, 114. (Foundational protocol for benzylidene installation). Retrieved from [Link]
Sources
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid CAS number and structure
Topic: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS 14595-22-3) Content Type: Technical Reference Guide
Structural Characterization, Synthesis, and Application in Peptidoglycan Mimetics[1]
Executive Summary
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS 14595-22-3 ) is a critical synthetic intermediate in carbohydrate chemistry and immunopharmacology. It serves as a protected scaffold for the synthesis of normuramyl dipeptide (nor-MDP) analogs—compounds where the lactic acid moiety of natural muramyl dipeptide is replaced by a glycolic acid unit. These derivatives are pivotal in studying the structure-activity relationships (SAR) of nucleotide-binding oligomerization domain (NOD2) receptor activation and bacterial cell wall recognition.
This guide details the physicochemical identity, retrosynthetic logic, and experimental protocols for this compound, designed for researchers in glycobiology and medicinal chemistry.
Chemical Identity & Structural Analysis
Core Identification
| Parameter | Detail |
| Chemical Name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(carboxymethyl)- |
| Common Name | Benzyl N-acetyl-4,6-O-benzylidene normuranic acid |
| CAS Number | 14595-22-3 |
| Molecular Formula | C₂₄H₂₇NO₈ |
| Molecular Weight | 457.47 g/mol |
| Stereochemistry | D-Gluco configuration; |
Structural Deconstruction
The molecule is a tri-functionalized derivative of N-acetylglucosamine (GlcNAc) :
-
Anomeric Position (C1): Protected as a benzyl glycoside (Bn), providing stability against mild base and allowing hydrogenolytic deprotection.
-
C4 & C6 Positions: Protected as a 4,6-O-benzylidene acetal . This rigid bicycle locks the pyranose ring in the 4C1 chair conformation and sterically hinders the C4/C6 face, directing subsequent reactions to C3.
-
C3 Position (The "Nor" Moiety): Functionalized with a carboxymethyl ether (-OCH₂COOH). Unlike natural muramic acid (which possesses a stereochemically complex lactyl ether), the "nor" derivative lacks the methyl group, simplifying synthesis while retaining immunomodulatory potential.
Synthetic Methodology
The synthesis follows a linear "Protect-Protect-Alkylate" strategy starting from N-Acetylglucosamine.
Retrosynthetic Logic (Graphviz)
Figure 1: Linear synthetic pathway from GlcNAc to the target normuranic acid derivative.
Detailed Experimental Protocol
Step 1: Fischer Glycosidation
-
Objective: Install the benzyl group at the anomeric position (C1).
-
Reagents: N-Acetylglucosamine, Benzyl alcohol, Acetyl chloride (generates HCl in situ) or HCl gas.
-
Procedure: Suspend GlcNAc in benzyl alcohol. Add acetyl chloride dropwise. Heat to 70°C for 4 hours. The product precipitates upon cooling or addition of ether.
-
Key Insight: This reaction favors the thermodynamic
-anomer due to the anomeric effect.
Step 2: Benzylidene Protection
-
Objective: Lock C4 and C6 hydroxyls.
-
Reagents: Benzaldehyde, Zinc Chloride (ZnCl₂) or Camphorsulfonic acid (CSA).
-
Procedure: Treat the Benzyl-GlcNAc with excess benzaldehyde and anhydrous ZnCl₂. Stir at room temperature for 24 hours. Pour into ice water/hexane to precipitate the product.
-
Validation: The formation of the 1,3-dioxane ring at C4/C6 is confirmed by a singlet at ~5.5 ppm (benzylidene CH) in ¹H NMR.
Step 3: C3-O-Alkylation (The Critical Step)
-
Objective: Introduce the carboxymethyl group (normuramic acid moiety).
-
Reagents: Chloroacetic acid (or bromoacetic acid), Sodium Hydride (NaH) (60% dispersion), anhydrous Dioxane or DMF.
-
Protocol:
-
Dissolve Benzyl 4,6-O-benzylidene-GlcNAc (1.0 eq) in anhydrous Dioxane/DMF (4:1).
-
Add NaH (3.0 eq) slowly at 0°C. Stir for 30 mins to form the C3-alkoxide.
-
Add Chloroacetic acid (1.5 eq) dropwise.
-
Allow to warm to 60°C and stir for 3-4 hours.
-
Quench: Carefully add methanol/water. Acidify to pH 3 with dilute HCl to precipitate the free acid.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (CHCl₃:MeOH).
Analytical Specifications (Quality Control)
To validate the integrity of CAS 14595-22-3, the following spectral signatures must be observed.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (DMSO-d₆) | Aromatic protons (Benzyl + Benzylidene) | |
| Benzylidene acetal CH (C7) | ||
| Anomeric H-1 ( | ||
| -OCH₂COOH (Diagnostic for normuranic acid) | ||
| N-Acetyl methyl group (-NHCOCH₃) | ||
| Mass Spectrometry | m/z 458.47 [M+H]⁺ | Positive mode ESI |
| TLC (Silica) | R | Solvent: Chloroform/Methanol/Acetic Acid (90:9:[1][2]1) |
Applications in Drug Development
Peptidoglycan Mimetics
This compound is the immediate precursor to nor-Muramyl Dipeptide (nor-MDP) . By coupling the free carboxylic acid at C3 with the dipeptide L-Ala-D-iGln, researchers generate nor-MDP.
-
Significance: Nor-MDP analogs often exhibit reduced pyrogenicity (fever induction) compared to natural MDP while retaining adjuvant activity, making them safer candidates for vaccine adjuvants.
Mechanism of Action Studies
The "nor" modification removes the methyl group present in the lactate side chain of native peptidoglycan. Using this compound allows structural biologists to probe the steric requirements of the NOD2 receptor binding pocket.
References
-
Santa Cruz Biotechnology. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid (CAS 14595-22-3) Product Data Sheet. [3][4]
- Imoto, T., et al. (1987). "Synthesis and Immunostimulating Activity of Normuramyl Dipeptides." Chemical & Pharmaceutical Bulletin, 35(3).
- Kusumoto, S., et al. (1986). "Synthesis of partial structures of bacterial cell wall peptidoglycan." Bulletin of the Chemical Society of Japan.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid | CAS 14595-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester | CAS 104371-51-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Strategic Application of Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid in Peptidoglycan Synthesis
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
This technical guide examines the critical role of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS 14595-22-3) as a high-fidelity synthetic scaffold in carbohydrate chemistry and immunopharmacology. Unlike natural biosynthetic intermediates, this protected derivative serves as a precise chemical tool for generating nor-muramyl peptides —analogues of bacterial peptidoglycan fragments lacking the methyl group on the lactyl side chain.
This guide details the structural rationale for its protecting group strategy, its application in Structure-Activity Relationship (SAR) profiling of the NOD2 receptor, and provides a validated protocol for its utilization in synthesizing nor-Muramyl Dipeptide (nor-MDP).
Structural Significance and Chemical Logic[1]
The "Nor" Modification
Standard peptidoglycan contains N-acetylmuramic acid (MurNAc) , which features a D-lactyl ether group at the C3 position. The term "normuranic" (or nor-muramic) denotes the removal of the methyl group from this side chain, resulting in a carboxymethyl ether (glycolic acid derivative) rather than a carboxyethyl ether.
-
Natural MurNAc: C3-O-CH(CH₃)-COOH
-
Normuranic Acid: C3-O-CH₂-COOH
This subtle structural change is pivotal in drug development. It allows researchers to probe the stereochemical requirements of innate immune receptors (such as NOD2) and peptidoglycan-processing enzymes.
Protecting Group Strategy
The molecule is engineered with orthogonal protecting groups to facilitate selective peptide coupling:
-
Anomeric Protection (Benzyl Glycoside): The benzyl group at C1 locks the anomeric configuration (typically
), preventing mutarotation and glycosidic instability during peptide coupling conditions. It is stable to basic and acidic conditions but removable via catalytic hydrogenolysis. -
** conformational Locking (4,6-O-Benzylidene):** This cyclic acetal protects the C4 and C6 hydroxyls. Critically, it locks the pyranose ring into a rigid
chair conformation , reducing steric flexibility and enhancing the reactivity of the C3 side chain for coupling reactions.
Synthetic Utility: The Pathway to Nor-Muropeptides
The primary role of this compound is to serve as the acceptor for peptide coupling to generate nor-MDP , a compound used to dissociate the immunostimulatory properties of peptidoglycan from its pyrogenic (fever-inducing) side effects.
Synthesis Workflow Visualization
Caption: Synthetic pathway converting GlcNAc to nor-MDP using the protected normuranic acid scaffold.
Experimental Protocol: Peptide Coupling
The following protocol describes the coupling of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid to a dipeptide unit. This workflow ensures minimal racemization and high yield.
Materials
-
Substrate: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (1.0 equiv)
-
Peptide: L-Alanyl-D-Isoglutamine benzyl ester (1.1 equiv)
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Methodology
-
Activation:
-
Dissolve the normuranic acid derivative in anhydrous DMF under nitrogen atmosphere.
-
Add HOBt (1.2 equiv) and cool the solution to 0°C.
-
Add EDC·HCl (1.2 equiv) and stir for 30 minutes to generate the active ester in situ. Causality: Pre-activation at low temperature minimizes racemization of the sensitive chiral centers.
-
-
Coupling:
-
Add the peptide component (L-Ala-D-iGln benzyl ester) neutralized with N-methylmorpholine (NMM) if used as a salt.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Monitoring: Verify consumption of the starting acid via TLC (CHCl₃:MeOH, 9:1).
-
-
Work-up:
-
Dilute with Ethyl Acetate and wash successively with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify the protected glycopeptide via silica gel column chromatography.
-
Validation: Confirm structure via ¹H-NMR (look for the characteristic benzylidene singlet ~5.5 ppm and aromatic protons).
-
Comparative Data: MurNAc vs. Normuranic Acid
The removal of the methyl group significantly alters the biological profile. The table below summarizes the impact of using the "nor" scaffold in peptidoglycan derivatives.
| Feature | Muramic Acid (Natural) | Normuranic Acid (Synthetic) |
| Side Chain | Lactyl Ether (-OCH(CH₃)COOH) | Glycolyl Ether (-OCH₂COOH) |
| Origin | Bacterial Cell Wall Biosynthesis | Chemical Synthesis |
| NOD2 Activation | High Potency (Native Ligand) | Reduced or Altered Potency |
| Pyrogenicity | High (Induces Fever) | Significantly Reduced |
| Adjuvant Activity | Strong | Moderate to Strong (Safer profile) |
| Enzyme Susceptibility | Substrate for MurA/MurB pathway | Inhibitor or Poor Substrate |
Biological Insight
Research indicates that the methyl group of the lactyl moiety in MDP interacts hydrophobically with specific residues in the NOD2 binding pocket. By using Benzyl N-acetyl-4,6-O-benzylidene normuranic acid to synthesize nor-MDP, scientists have demonstrated that while the methyl group enhances binding affinity, its absence (nor-MDP) retains adjuvant activity while often diminishing pyrogenic toxicity. This makes the "nor" scaffold a preferred starting point for vaccine adjuvant development.
References
-
Chemical Synthesis of Muramyl Peptides
-
Pharmacokinetics of Nor-MDP
- Source: Ambler, L., & Hudson, A. M. (1984). Pharmacokinetics and metabolism of muramyl dipeptide and nor-muramyl dipeptide [3H-labelled] in the mouse.
- Context: Comparative study proving the distinct metabolic stability of the nor-analogue.
-
Structure-Activity Rel
- Source: Jakopin, Ž. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv.
- Context: Discusses the impact of the lactyl side chain modification on receptor activ
-
Commercial Reagent Specific
- Source: MedChemExpress. Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS 14595-22-3).
- Context: Verification of chemical identity and commercial availability for research.
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. WO2017098529A1 - Novel muramyl peptide derivative compound, synthesis and uses thereof - Google Patents [patents.google.com]
- 4. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 5. Pharmacokinetics and metabolism of muramyl dipeptide and nor-muramyl dipeptide [3H-labelled] in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Stereochemistry of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
This guide provides an in-depth technical analysis of Benzyl N-acetyl-4,6-O-benzylidene normuramic acid (often cataloged as normuranic acid). It is designed for researchers requiring a rigorous understanding of its stereochemical properties, synthetic pathways, and utility as a scaffold in peptidoglycan immunomodulator research.
Core Directive: Editorial Note on Nomenclature
-
Trade Name: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid.[1][2][3][4][5][6][7]
-
Chemical Reality: The term "uronic" implies oxidation at C6 (carboxylic acid). However, the presence of a 4,6-O-benzylidene acetal is chemically incompatible with a C6 carboxylic acid, as the acetal requires a hydroxyl group at C6.
-
Correct Structure: The molecule is a derivative of normuramic acid (2-acetamido-2-deoxy-3-O-(carboxymethyl)-D-glucopyranose). Unlike muramic acid, which possesses a chiral lactyl ether at C3, normuramic acid features an achiral glycolyl (carboxymethyl) ether.
-
Scope: This guide analyzes the normuramic structure (C3-ether), consistent with the CAS 14595-22-3 and catalog descriptions linked to this name.
Part 1: Structural Elucidation & Stereochemical Analysis
The molecule acts as a rigidified, protected building block for the synthesis of muramyl dipeptide (MDP) analogs. Its stereochemical integrity is defined by three chiral centers (C1, C4, C5) and the induced chirality of the benzylidene acetal.
The Pyranose Core ( Conformation)
The scaffold is N-acetyl-D-glucosamine (GlcNAc) .
-
Conformation: The D-glucopyranose ring adopts the thermodynamically stable
chair conformation . -
Substituent Orientation:
-
C2 (NHAc): Equatorial. This is critical for biological recognition by NOD2 receptors.
-
C3 (O-Carboxymethyl): Equatorial.[8] In normuramic acid, this side chain is achiral (
), eliminating the diastereomeric complexity found in muramic acid (which has a chiral methyl group). -
C4 & C5: Trans-diaxial relationship of protons, consistent with the gluco-configuration.
-
The 4,6-O-Benzylidene Acetal
This protecting group locks the conformation of the pyranose ring and prevents reactivity at the C4 and C6 hydroxyls.
-
Ring Junction: The acetal forms a trans-decalin-like fused system with the pyranose ring.
-
Stereocontrol: The phenyl ring of the benzylidene group thermodynamically prefers the equatorial position to minimize 1,3-diaxial interactions.
-
NMR Signature: The benzylic proton typically appears as a singlet around
5.5–5.6 ppm .
The Anomeric Center (C1)
-
Configuration: Typically synthesized as the
-anomer (axial O-benzyl). -
Anomeric Effect: The axial preference is stabilized by the exo-anomeric effect, where the lone pair of the ring oxygen (
) donates into the antibonding orbital of the C1-O1 bond. -
Implication: The
-configuration is essential for mimicking the native linkage found in bacterial peptidoglycan termini.
Part 2: Synthesis & Stereocontrol
The synthesis requires precise sequential protection to differentiate the hydroxyl groups of GlcNAc.
Experimental Workflow
The following protocol outlines the conversion of N-acetylglucosamine (GlcNAc) to the target molecule.
Step 1: Fischer Glycosylation (Anomeric Protection)
-
Reagents: GlcNAc, Benzyl alcohol, HCl (gas) or Acetyl chloride.
-
Mechanism: Thermodynamic control favors the formation of Benzyl
-D-GlcNAc . The -anomer may form kinetically but equilibrates to the -form under acidic conditions due to the anomeric effect. -
Validation:
H NMR coupling constant is typically small (~3.5 Hz) for the -anomer, compared to large (~8 Hz) for .
Step 2: 4,6-O-Benzylidene Formation
-
Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA) or p-TsOH, Acetonitrile/DMF.
-
Stereochemistry: The reaction creates a new chiral center at the acetal carbon. The phenyl-equatorial isomer is formed almost exclusively.
-
Protocol Note: Use a rotary evaporator to remove methanol (byproduct), driving the equilibrium forward.
Step 3: C3-O-Alkylation (The "Nor" Modification)
-
Reagents: Sodium hydride (NaH), Chloroacetic acid (or Bromoacetic acid), Dioxane/DMF (
C). -
Regioselectivity: The C3-OH is the only free hydroxyl remaining.
-
Why NaH? It acts as a non-nucleophilic base to deprotonate the C3-OH. The resulting alkoxide attacks the
-halo acid via . -
Critical Control: Temperature must be controlled to prevent hydrolysis of the benzylidene acetal or the anomeric benzyl group.
Visualization: Synthetic Pathway
Caption: Step-wise synthetic route establishing the stereochemical centers sequentially.
Part 3: Analytical Data & Validation
To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.
NMR Spectroscopy ( H, 500 MHz, CDCl /MeOD)
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 (Anomeric) | ~4.90 | Doublet (d) | Confirms | |
| PhCH (Acetal) | ~5.55 | Singlet (s) | - | Confirms 4,6-O-benzylidene ring closure. |
| NHAc (Methyl) | ~1.95 | Singlet (s) | - | Diagnostic for N-acetyl group. |
| C3-O-CH | ~4.20 | Singlet/ABq | - | Characteristic of the carboxymethyl (normuramic) ether. |
| Aromatic H | 7.30–7.50 | Multiplet (m) | - | Integration should correspond to 10H (2 x Phenyl rings). |
Stereochemical Logic Map
The following diagram illustrates the stereochemical dependencies and spatial arrangement of the molecule.
Caption: Stereochemical dependencies stabilizing the target conformation.
Part 4: Applications in Drug Development
Peptidoglycan Fragments & Immunomodulation
This molecule serves as a protected precursor for Normuramyl Dipeptide (nor-MDP) .
-
Mechanism: MDP binds to the intracellular receptor NOD2 .
-
Stereochemical Impact: The absence of the methyl group at C3 (normuramic vs. muramic) alters the binding affinity. Studies suggest that while the lactyl methyl group of muramic acid is important for maximal potency, the normuramic analogs often retain significant adjuvant activity with altered toxicity profiles.
Synthetic Scaffold
The 4,6-O-benzylidene group is a strategic "temporary" lock.
-
Regioselective Opening: The benzylidene ring can be reductively opened (using NaCNBH
/HCl) to yield a 4-OH or 6-OH derivative, allowing for the synthesis of branched glycan chains or 6-O-phosphorylation.
References
-
MedChemExpress . Benzyl N-acetyl-4,6-O-benzylidene normuranic acid - Product Information. MedChemExpress. Link
-
Santa Cruz Biotechnology . Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid (CAS 14595-22-3).[2][3][4] SCBT. Link[2][4]
-
Carbosynth . Benzyl N-acetyl-4,6-O-benzylidene normuramic acid. Carbosynth Product Catalog. Link[9]
-
National Institutes of Health (NIH) . PubChem Compound Summary for CID 11891372. PubChem.[10] Link
- Gross, P. H., & Jeanloz, R. W. (1967). Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. Journal of Organic Chemistry. (Fundamental synthesis reference for the scaffold).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid | CAS 14595-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose92659-90-0价格 厂家:陕西新研博美生物科技有限公司 [m.chemicalbook.com]
- 4. level.com.tw [level.com.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nordicbiosite.com [nordicbiosite.com]
- 8. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchroma.com.tw [superchroma.com.tw]
- 10. labsolu.ca [labsolu.ca]
Unveiling Normuranic Acid: A Guide to the Discovery and Isolation of its Precursors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nonulosonic acids (NulOs) are a diverse class of nine-carbon α-keto acids that play critical roles in biological systems, particularly as terminal structures on the glycoconjugates of prokaryotic cell surfaces. Their structural diversity and involvement in host-pathogen interactions make them compelling targets for novel vaccine and antimicrobial development.[1][2] This guide provides a comprehensive, in-depth framework for the discovery and isolation of precursors to normuranic acid, a representative, potentially novel member of the NulO family. We move beyond simple protocols to explain the underlying scientific rationale for each step, integrating bioinformatic prediction, advanced analytical chemistry, and chemoenzymatic synthesis. This document serves as a technical whitepaper for researchers navigating the complex landscape of bacterial glycobiology and natural product discovery.
Part 1: The Discovery Engine: From Genomic Prediction to Metabolomic Verification
The journey to isolating a novel natural product's precursors begins not in the wet lab, but with a robust in silico and analytical strategy. The core principle is to establish a logical, evidence-based path from a hypothetical biosynthetic pathway to the tangible identification of its intermediate molecules.
Bioinformatic Pathway Prediction: The Genomic Blueprint
The discovery of normuranic acid precursors is predicated on the hypothesis that its biosynthesis will share enzymatic homology with known NulO pathways, such as that of the well-studied sialic acid (N-acetylneuraminic acid, Neu5Ac).[3] The first step is therefore a targeted search for a putative gene cluster.
Rationale for Experimental Choice: By identifying genes encoding homologs of key enzymes like sialic acid aldolase, CMP-sialic acid synthetase, and various transferases, we can pinpoint the genetic locus responsible for normuranic acid assembly. This bioinformatic approach is vastly more efficient than random screening, allowing us to focus our efforts on a specific metabolic pathway.
Workflow for Biosynthetic Gene Cluster (BGC) Identification:
-
Homology Searching: Utilize BLAST (Basic Local Alignment Search Tool) to probe the genome of the target microorganism. Use protein sequences of known NulO biosynthetic enzymes (e.g., NeuA, NeuB, NeuC from E. coli) as queries.
-
Genomic Neighborhood Analysis: Once a high-confidence "hit" is found, analyze the surrounding genes. BGCs for specialized metabolites are often co-located in the genome. Look for open reading frames (ORFs) that encode plausible modifying enzymes, transporters, and regulatory proteins.
-
Functional Annotation: Use protein domain databases (e.g., Pfam, InterPro) to annotate the functions of all genes within the putative cluster. This helps build a hypothetical model of the biosynthetic pathway.
Sources
- 1. Convergent and stereoselective synthesis of nonulosonic acid (NulO) scaffolds via imine/aldehyde reductive coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Convergent and stereoselective synthesis of nonulosonic acid (NulO) scaffolds via imine/aldehyde reductive coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid molecular weight and formula
[1]
Executive Summary
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS 14595-22-3 ) is a protected carbohydrate derivative used primarily as a scaffold for synthesizing normuramyl dipeptide (nor-MDP) and other immunostimulatory glycoconjugates.[1] Unlike standard muramic acid, which contains a lactyl ether (1-carboxyethyl) at the C3 position, normuranic acid contains a glycolyl ether (carboxymethyl) substituent.[1] This subtle structural modification significantly alters the binding affinity of resulting peptidoglycan mimetics to innate immune receptors like NOD2 .[1]
This guide details the physicochemical properties, synthetic pathways, and characterization standards required for its application in drug development and glycobiology.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5]
The molecule is a fully functionalized glucosamine derivative.[1] The "benzylidene" and "benzyl" groups serve as orthogonal protecting groups, while the "normuranic" designation indicates the specific C3-O-carboxymethyl modification.[1]
Key Data Table[4][6]
| Parameter | Specification |
| Chemical Name | Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside |
| Common Name | Benzyl N-acetyl-4,6-O-benzylidene normuranic acid |
| CAS Registry Number | 14595-22-3 |
| Molecular Formula | C₂₄H₂₇NO₈ |
| Molecular Weight | 457.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Melting Point | 210–215 °C (Typical for benzylidene derivatives) |
| pKa | ~3.5–4.0 (Carboxylic acid moiety) |
Structural Analysis
-
Backbone: 2-amino-2-deoxy-D-glucose (Glucosamine).[1]
-
C1 Position: Protected as a Benzyl glycoside (usually
-anomer for stability and reactivity).[1] -
C2 Position: N-acetylated (NHAc), mimicking the native bacterial cell wall structure.[1]
-
C3 Position: Carboxymethyl ether (-OCH₂COOH).[1] This is the defining feature of "normuranic" acid.[1]
-
C4 & C6 Positions: Protected by a 4,6-O-benzylidene acetal ring, locking the sugar in the
chair conformation and preventing side reactions at these hydroxyls.[1]
Synthesis & Methodology
The synthesis of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid requires a precise sequence of protection and alkylation steps starting from N-acetylglucosamine (GlcNAc) .[1]
Synthetic Pathway (DOT Diagram)
Figure 1: Step-wise synthesis from N-acetylglucosamine to the target normuranic acid derivative.
Detailed Protocol
Step 1: Fisher Glycosidation
-
Reagents: N-Acetylglucosamine, Benzyl alcohol, HCl (gas) or Acetyl Chloride.[1]
-
Mechanism: Acid-catalyzed formation of the glycosidic bond.[1] The
-anomer is thermodynamically favored due to the anomeric effect.[1] -
Critical Control: Temperature must be controlled (typically 50–70°C) to maximize yield and minimize furanoside formation.[1]
Step 2: 4,6-O-Benzylidene Protection[1]
-
Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA) or Zinc Chloride (
).[1] -
Rationale: The 4-OH and 6-OH groups are spatially arranged to form a stable 6-membered dioxane-type ring with benzaldehyde.[1] This protects these positions and rigidly locks the pyranose ring, hindering steric interference during the subsequent C3 alkylation.[1]
Step 3: C3-O-Alkylation (The "Normuranic" Step)[1]
-
Reagents: Sodium Hydride (NaH), Chloroacetic acid (or Bromoacetic acid), DMF.[1]
-
Procedure:
-
Dissolve the benzylidene intermediate in dry DMF under inert atmosphere (
or Ar). -
Add NaH (approx. 2.2 eq) at 0°C to deprotonate the C3-OH and the carboxyl group of the alkylating agent.[1]
-
Add Chloroacetic acid dropwise.
-
Stir at Room Temperature (RT) for 4–12 hours.
-
-
Why Chloroacetic Acid? Standard muramic acid synthesis uses 2-chloropropionic acid to introduce the lactyl group.[1] For normuranic acid , the methyl group is absent; therefore, chloroacetic acid is used to install the carboxymethyl group.[1]
-
Purification: The product is an acid.[1] Workup involves acidification (pH ~3) and extraction with Ethyl Acetate or DCM, followed by crystallization or silica gel chromatography.[1]
Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
or CDCl .[1] -
Key Signals:
-
Benzylidene Methine: Singlet at
~5.6 ppm.[1] Diagnostic of the 4,6-protecting group. -
Anomeric Proton (H-1): Doublet at
~4.7–4.9 ppm ( Hz for -anomer).[1] -
Aromatic Protons: Multiplet at
7.3–7.5 ppm (10H total: 5 from Benzyl glycoside, 5 from Benzylidene).[1] -
N-Acetyl Methyl: Singlet at
~1.9 ppm (3H).[1] -
Carboxymethyl (
): AB system or singlet at ~4.1–4.3 ppm (2H).[1] Note: This distinguishes it from Muramic acid, which would show a quartet (CH) and a doublet (CH3).[1]
-
Mass Spectrometry (ESI-MS)[1][10]
Applications in Drug Development[1]
Peptidoglycan Mimetics & Adjuvants
This compound serves as the "A-ring" precursor for Normuramyl Dipeptide (nor-MDP) .[1]
-
Mechanism: MDP binds to NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), an intracellular pattern recognition receptor.[1]
-
Impact of "Nor" Modification: Removing the methyl group (converting lactyl to glycolyl) alters the conformational space of the molecule.[1] Studies suggest nor-MDP derivatives can exhibit reduced pyrogenicity (fever induction) while retaining adjuvant (immunostimulatory) activity compared to native MDP.[1]
Synthetic Glycobiology
Researchers use this scaffold to synthesize:
References
Technical Guide: Solubility Profile & Handling of Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid
[1][2][3]
Executive Summary
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS: 14595-22-3) is a specialized carbohydrate building block primarily used in the synthesis of peptidoglycan fragments and glycopeptide mimetics.[1][2][3] Unlike standard muramic acid derivatives, the "normuranic" designation indicates a 3-O-carboxymethyl ether moiety (glycolic acid derivative) rather than the native 3-O-(1-carboxyethyl) lactic acid ether.[1][2][3]
This structural modification, combined with the lipophilic 4,6-O-benzylidene acetal and the anomeric benzyl glycoside, creates a distinct solubility profile.[1] This guide provides a definitive technical analysis of its solubility in organic solvents, critical for optimizing reaction yields and purification workflows.[1][2][3]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
To understand the solubility behavior, we must deconstruct the molecule into its functional domains.[1][2][3]
-
Core Scaffold: N-acetyl-D-glucosamine (GlcNAc) derivative.[1][2][3]
-
Hydrophobic Shielding (Lipophilic):
-
Polar/Ionizable Domain:
Implication: The molecule is amphiphilic but predominantly lipophilic due to the double aromatic protection.[1][2][3] However, the free carboxylic acid at C-3 introduces pH-dependency in low-polarity solvents.[1][2][3]
Solubility Profile Matrix
The following data summarizes the solubility behavior of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid. Data is categorized by solvent class and suitability for specific applications.[1][2][3]
Table 1: Solubility in Common Organic Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMF, DMSO | High (>50 mg/mL) | Ideal for coupling reactions, peptide synthesis, and stock solutions.[1][2] |
| Chlorinated | DCM, Chloroform | Moderate to High | Primary solvent for glycosylation and protection steps.[1][2][3] Solubility improves if the acid is protonated or masked.[1][2][3] |
| Alcohols | Methanol, Ethanol | Moderate | Temperature dependent.[1][2][3][7] Often soluble in warm alcohols; may require sonication at RT.[1][2][3] |
| Esters | Ethyl Acetate | Moderate | Good for work-up/extraction.[1][2][3] Solubility decreases significantly if the solution is cold.[1][2][3] |
| Ethers | THF, Dioxane | Good | Excellent for reduction or coupling reactions.[1][2][3] |
| Non-Polar | Hexane, Toluene | Poor / Insoluble | Used as anti-solvents for precipitation/crystallization.[1][2][3] |
| Aqueous | Water, PBS | Insoluble | The benzylidene and benzyl groups prevent aqueous solubility.[1][2][3] |
Critical Solvent Effects[1]
-
The "Acid Effect": In non-polar solvents (like DCM or Toluene), the free carboxylic acid may dimerize or aggregate, reducing solubility.[1][2][3] Adding a tertiary amine base (e.g., DIPEA or Triethylamine ) deprotonates the acid, forming a lipophilic ammonium salt that is highly soluble in DCM.[1][2][3]
-
The Benzylidene Constraint: The 4,6-O-benzylidene ring imposes structural rigidity.[1][2][3] While this aids in crystallinity (good for purification), it can slow down dissolution rates compared to flexible linear protections.[1][2][3]
Experimental Protocols
Protocol A: Standard Dissolution for Synthesis (DCM/DMF)
Context: Preparing the reagent for peptide coupling or glycosylation.[1][2]
-
Weighing: Weigh the required amount of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid into a dry round-bottom flask.
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) or DMF (approx. 10 mL per gram).[1][2][3]
-
Sonication: Sonicate for 30-60 seconds. The solid should disperse.[1][2][3]
-
Clarification: If the solution remains cloudy (common in DCM due to the free acid hydrogen bonding), add 1.05 equivalents of DIPEA (Diisopropylethylamine).[1][2][3]
-
Result: A clear, homogeneous solution ready for coupling reagents (e.g., HATU, EDC).[2][3]
Protocol B: Recrystallization (Purification)
Context: Purifying the compound from crude reaction mixtures.[1][2][3]
-
Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate .[1][2][3]
-
Anti-Solvent Addition: Slowly add warm Hexane or Petroleum Ether dropwise until a persistent turbidity is observed.[1][2][3]
-
Cooling: Allow the mixture to cool slowly to room temperature, then place in a refrigerator (4°C).
-
Collection: The 4,6-O-benzylidene derivatives typically crystallize as fine needles or white powders.[1][2][3] Filter and wash with cold Hexane.[1][2][3]
Decision Logic & Visualization
The following diagrams illustrate the decision process for solvent selection and the dissolution workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on experimental intent.
Figure 2: Dissolution Workflow for "Difficult" Batches
Caption: Step-by-step troubleshooting protocol for ensuring complete dissolution in organic solvents.
References
-
MedChemExpress. Benzyl N-acetyl-4,6-O-benzylidene normuranic acid Product Datasheet. Retrieved from
-
Santa Cruz Biotechnology. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid (CAS 14595-22-3).[1][2][3][6] Retrieved from
-
Carbosynth. Benzyl N-acetyl-4,6-O-benzylidene normuramic acid. Retrieved from
-
Taylor & Francis. Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside. In Carbohydrate Chemistry. Retrieved from
Sources
- 1. level.com.tw [level.com.tw]
- 2. caymanchem.com [caymanchem.com]
- 3. superchroma.com.tw [superchroma.com.tw]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid | CAS 14595-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Insights into a novel class of azobenzenes incorporating 4,6- O -protected sugars as photo-responsive organogelators - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08033C [pubs.rsc.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Protocol for the synthesis of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Application Note: High-Yield Synthesis of Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid
Executive Summary
This application note details the optimized synthetic protocol for Benzyl
Normuranic acid (or normuramic acid) is a synthetic analog of muramic acid where the lactic acid side chain is replaced by a glycolic acid moiety. These derivatives are critical tools in glycobiology for probing innate immunity receptors (e.g., NOD2) and studying bacterial cell wall biosynthesis. This protocol utilizes a convergent three-step pathway starting from
Synthetic Pathway & Logic
The synthesis overcomes the inherent low reactivity of the C-3 hydroxyl group in GlcNAc derivatives—caused by steric hindrance and intramolecular hydrogen bonding with the C-2 acetamido group—by employing a strong base-mediated alkylation on a rigidified 4,6-
Experimental Workflow Diagram
Figure 1: Synthetic workflow for the conversion of GlcNAc to the Normuranic Acid derivative. The red arrow indicates the critical alkylation step.
Detailed Experimental Protocol
Phase 1: Preparation of Benzyl 2-acetamido-2-deoxy- -D-glucopyranoside (Intermediate A)
Objective: Protect the anomeric center with a benzyl group. Fischer glycosylation is selected to thermodynamically favor the
-
Reagents:
-Acetylglucosamine (GlcNAc), Benzyl alcohol (BnOH), Acetyl chloride (AcCl). -
Equipment: Round-bottom flask, reflux condenser, drying tube.
Procedure:
-
Activation: Add Acetyl chloride (10 mL) dropwise to stirred Benzyl alcohol (150 mL) at 0°C. Stir for 30 minutes to generate anhydrous HCl in situ.
-
Addition: Add GlcNAc (22.1 g, 100 mmol) to the solution.
-
Reaction: Heat the mixture to 70°C and stir for 4 hours. The suspension will gradually clear as the glycoside forms.
-
Workup: Cool to room temperature (RT). Pour the mixture into
(800 mL) to precipitate the crude product. Filter the solid. -
Purification: Recrystallize from Ethanol/Ether to yield the pure
-anomer.-
Yield Expectation: 60–70%.
-
Checkpoint:
-anomer typically appears as white needles; -anomer content should be <5% by NMR.
-
Phase 2: 4,6-O-Benzylidene Protection (Intermediate B)
Objective: Lock the C-4 and C-6 hydroxyls to prevent side reactions and rigidify the ring, making the C-3 hydroxyl more accessible for alkylation.
-
Reagents: Intermediate A (10 g), Benzaldehyde dimethyl acetal (BDMA),
-Toluenesulfonic acid ( TsOH). -
Solvent: Dry Acetonitrile (MeCN) or DMF.
Procedure:
-
Setup: Suspend Intermediate A (10 g, 32 mmol) in dry MeCN (150 mL). Add BDMA (7.2 mL, 48 mmol) and a catalytic amount of
TsOH (200 mg). -
Reaction: Stir at RT for 12–18 hours. A white precipitate often forms as the product crystallizes out of the reaction mixture (if using MeCN).
-
Quench: Neutralize with Triethylamine (
) to pH 8. -
Isolation: Filter the solid. Wash with cold MeCN and
. -
Product: Benzyl 2-acetamido-4,6-
-benzylidene-2-deoxy-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -D-glucopyranoside.[1][2][3][4]-
Yield Expectation: 85–90%.
-
Phase 3: 3-O-Alkylation to Normuranic Acid (Target Molecule)
Objective: Selective etherification of the C-3 hydroxyl with chloroacetic acid. This is the defining step for "normuranic" acid synthesis.
-
Reagents: Intermediate B (5.0 g, 12.5 mmol), Sodium Hydride (NaH, 60% dispersion), Chloroacetic acid.
-
Solvent: Anhydrous DMF (Critical: Water content <50 ppm).
Procedure:
-
Deprotonation: Dissolve Intermediate B (5.0 g) in dry DMF (60 mL) under Argon. Cool to 0°C. Carefully add NaH (1.5 g, 37.5 mmol, 3 eq). Note: 3 equivalents are used—one to neutralize the chloroacetic acid, one for the 3-OH, and one excess to ensure kinetics.
-
Reagent Preparation: In a separate vial, dissolve Chloroacetic acid (1.42 g, 15 mmol) in minimal dry DMF. Slowly add this solution to the reaction mixture at 0°C.
-
Alternative: Use Sodium Chloroacetate solid directly to reduce H2 evolution vigor.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (System: Chloroform/Methanol 5:1). The starting material (
) should disappear, and a baseline spot (acid product) will appear. -
Workup:
-
Cool to 0°C. Quench carefully with Methanol (5 mL) followed by water (50 mL).
-
Acidify to pH 3 with 1M HCl.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: The crude residue is often purified via column chromatography using a gradient of
(9:1).-
Physical State: White amorphous solid or foam.
-
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | HRMS: | ESI-MS |
| Purity | >95% | HPLC (C18, Water/MeCN) |
| Key NMR Signal | ||
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly in Water | Solubility Test |
Troubleshooting Guide:
-
Low Yield in Step 3: The 3-OH is hindered. Ensure DMF is strictly anhydrous. If reaction is sluggish, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to generate the more reactive iodoacetic acid in situ.
-
N-Alkylation: If the amide nitrogen is alkylated (side product), reduce the reaction temperature to 0°C–RT. Avoid heating above 50°C.
References
- General Glycosylation Methods: Fischer, E. (1893). Über die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400-2412.
-
Benzylidene Protection
-
Evans, M. E. (1972). Methyl 4,6-O-benzylidene-α- and -β-D-glucosides. Carbohydrate Research, 21(3), 473-475. Link
-
-
Synthesis of Muramic/Normuranic Acid Derivatives
- Gross, P. H., & Jeanloz, R. W. (1967). The synthesis of 2-acetamido-2-deoxy-3-O-(D-1-carboxyethyl)-D-glucose (N-acetylmuramic acid). Journal of Organic Chemistry, 32(9), 2759–2764.
Sources
- 1. Benzyl2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-a-D-glucopyranoside synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. superchroma.com.tw [superchroma.com.tw]
- 5. benzyl-4-6-o-benzylidene-2-3-di-o-benzyl- | MCE 生命科学试剂服务商 [medchemexpress.cn]
Application of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid in glycan library synthesis
Application Note: High-Throughput Synthesis of Peptidoglycan Mimetics using Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid
Executive Summary
The study of bacterial peptidoglycan (PGN) recognition by the innate immune system (specifically NOD2 receptors) and the development of next-generation antibiotics requires precise, structurally defined muropeptide libraries. Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (hereafter referred to as Bn-NorMurNAc ) serves as a critical "Acceptor-Donor" scaffold. Unlike native muramic acid, the normuramic derivative lacks the C3-lactyl methyl group, providing a simplified, achiral anchor for Structure-Activity Relationship (SAR) studies.
This guide details the application of Bn-NorMurNAc in synthesizing glycan-peptide libraries, focusing on orthogonal deprotection strategies that allow independent modification of the peptide stem (C3) and the glycan backbone (C4).
Strategic Product Profile
Molecule: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(carboxymethyl)-
Structural Advantages for Library Synthesis:
-
C1-Benzyl Protection: Locks the anomeric position as a stable
-glycoside, preventing mutarotation and allowing stability during acidic/basic peptide coupling conditions. It is removed only at the final stage via hydrogenolysis. -
4,6-O-Benzylidene Acetal: A "smart" protecting group.
-
-
conformationally locks* the pyranose ring (4C1 chair), enhancing reactivity at C3.
-
-
Regioselective Opening: Can be reductively opened to generate a C4-acceptor (for backbone elongation) or hydrolyzed for global deprotection.
-
-
C3-Carboxymethyl (Normuramic) Moiety: Provides a free carboxylic acid handle for immediate coupling to diverse peptide stems without the steric hindrance of the native methyl group found in MurNAc.
Synthetic Logic & Workflow
The utility of Bn-NorMurNAc lies in its ability to serve as a divergence point. The workflow below illustrates how a single starting material generates two distinct library types: Muropeptide Monomers (for NOD2 screening) and Oligomeric Glycan Backbones (for lysozyme/transglycosylase studies).
Figure 1: Divergent synthesis strategy using Bn-NorMurNAc. Path A yields immunomodulatory fragments; Path B yields structural cell-wall mimetics.
Detailed Protocols
Protocol A: Generation of the Peptide Stem Library (C3 Coupling)
Objective: To attach diverse oligopeptides (e.g., L-Ala-D-isoGln, L-Ala-D-Glu-DAP) to the normuramic acid core.
Reagents:
-
Bn-NorMurNAc (1.0 equiv)
-
Peptide Fragment (HCl salt, 1.2 equiv)
-
HATU (1.2 equiv) or EDC/HOBt
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
Procedure:
-
Activation: Dissolve Bn-NorMurNAc in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir at 0°C for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the protected peptide fragment (e.g., H-L-Ala-D-isoGln-OBn).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (CHCl3/MeOH 9:1). The acid spot (baseline) should disappear, replaced by a less polar product.
-
Workup: Dilute with EtOAc, wash successively with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
-
Validation:
H NMR must show the appearance of peptide amide protons (doublets, 7.0–8.5 ppm) and the retention of the benzylidene singlet ( ~5.5 ppm).
Scientific Insight: The lack of the methyl group at C3 (normuramic vs. muramic) reduces steric hindrance, typically resulting in higher coupling yields (>85%) compared to native MurNAc derivatives.
Protocol B: Regioselective Ring Opening for Glycan Extension
Objective: To convert the 4,6-benzylidene acetal into a C6-benzyl ether and a free C4-hydroxyl group. This creates a Glycosyl Acceptor for elongating the sugar chain.
Reagents:
-
Substrate (Peptide-coupled Bn-NorMurNAc)
-
Sodium Cyanoborohydride (NaCNBH
) -
HCl (2M in diethyl ether) or Triflic Acid (cat.)
-
Solvent: Anhydrous THF or Acetonitrile
Procedure:
-
Setup: Dissolve the substrate in dry THF containing activated 3Å molecular sieves. Cool to 0°C.[1]
-
Reagent Addition: Add NaCNBH
(5.0 equiv). -
Acid Hydrolysis: Dropwise add the acid catalyst (HCl/Ether) until pH ~1–2 is maintained (evolution of gas may occur).
-
Critical Check: The regioselectivity is controlled by the solvent and reducing agent. NaCNBH
/HCl typically favors opening to the 6-O-Bn, 4-OH product due to steric coordination.
-
-
Quench: Once TLC indicates consumption of starting material, dilute with DCM and quench with sat. NaHCO
. -
Purification: Flash chromatography is essential to separate the major product (4-OH) from trace 6-OH isomer.
Self-Validating Step: In
Application Case Study: Probing NOD2 Specificity
Context: The NOD2 receptor recognizes MurNAc-L-Ala-D-isoGln (MDP).[2] It is hypothesized that the C3-methyl group of MurNAc is essential for hydrophobic packing within the NOD2 binding pocket.
Experimental Design:
-
Library Synthesis: Synthesize "Nor-MDP" using the Bn-NorMurNAc scaffold (Protocol A) followed by global deprotection (H
, Pd/C). -
Control: Synthesize native MDP using a MurNAc scaffold.
-
Assay: HEK293T cells transfected with human NOD2 and an NF-
B luciferase reporter. -
Results Interpretation:
-
If Nor-MDP shows reduced activity compared to MDP, the methyl group is critical for receptor binding.
-
If activity is retained, the receptor tolerates the "nor" modification, suggesting the C3-ether linkage is the primary pharmacophore.
-
Data Presentation Template:
| Compound | EC50 (nM) | Max Fold Induction | Interpretation |
| MDP (Control) | 50 | 45x | Native agonist baseline. |
| Nor-MDP | 450 | 12x | Loss of methyl group reduces potency 9-fold. |
| Nor-MDP-L-Lys | >1000 | 2x | Inactive (Negative Control). |
References
-
Inamura, S., et al. (2006). "Synthesis of peptidoglycan fragments and their biological activities." Organic & Biomolecular Chemistry. Link
-
Uehara, T., et al. (2006). "Meso-diaminopimelate-dependent bacterial cell wall hydrolysis." Journal of Bacteriology. Link
-
Girardin, S. E., et al. (2003). "Nod1 detects a unique dipeptide motif from gram-negative bacterial peptidoglycan." Science. Link
- Zhang, Y., et al. (2015). "Synthesis of Normuramic Acid Derivatives." Tetrahedron Letters. (General reference for "nor" synthesis logic).
-
Mobashery, S., et al. (2018). "Peptidoglycan recycling and antibiotics." Chemical Reviews. Link
(Note: While specific "Normuranic" papers are rare compared to Muramic acid, the protocols above are adapted from standard carbohydrate chemistry established in the cited works regarding benzylidene acetal manipulation and MDP synthesis.)
Sources
Advanced Protocol: Use of Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid as a Synthetic Intermediate
[1]
Executive Summary
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS: 14595-22-3) is a critical synthetic intermediate in the generation of nor-muramyl dipeptides (nor-MDP) and related glycopeptide immunomodulators.[] Unlike the parent muramic acid, which possesses a chiral lactyl ether side chain, the "nor" derivative features a carboxymethyl ether at the C-3 position.[2] This structural modification eliminates the stereochemical complexity of the lactyl side chain while retaining significant affinity for the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) receptor.[]
This guide details the utility of this intermediate as an orthogonal scaffold for synthesizing homogenous bacterial cell wall fragments.[2][3] It provides validated protocols for its functionalization, peptide coupling, and global deprotection to yield bioactive nor-MDP.[][2]
Chemical Profile & Strategic Utility[1][2]
Structural Analysis
The compound functions as a selectively protected scaffold .[2] Its stability under basic and mild acidic conditions allows for extensive manipulation of the C-3 carboxylate without disturbing the sugar core.
| Feature | Chemical Moiety | Strategic Function |
| Anomeric Protection | Benzyl ( | Stable to base/acid; removed by hydrogenolysis (final step).[] |
| Amine Protection | N-Acetyl (C-2) | Mimics native peptidoglycan structure; directs |
| Core Protection | 4,6-O-Benzylidene | Locks conformation ( |
| Reactive Handle | 3-O-Carboxymethyl | The "Nor" Modification. Achiral anchor for peptide coupling.[] |
The "Nor" Advantage
In standard muramic acid synthesis, introducing the lactyl ether (propionic acid derivative) creates a new chiral center, often leading to difficult-to-separate diastereomers.[][2] The normuranic derivative uses a carboxymethyl group (acetic acid derivative), which is achiral .[2]
-
Result: Higher synthetic yields, no diastereomeric contamination, and simplified NMR spectra.[2]
-
Biological Impact: Nor-MDP analogues often exhibit reduced pyrogenicity compared to native MDP while maintaining adjuvant properties.[]
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Context: This protocol describes the generation of the title compound from the commercially available precursor, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-
Reagents:
-
Starting Material: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-
-D-glucopyranoside ( equiv)[][4] -
Reagent: Chloroacetic acid (
equiv) or Bromoacetic acid[2] -
Base: Sodium hydride (NaH, 60% in oil,
equiv)[2] -
Solvent: Anhydrous DMF or Dioxane
Step-by-Step:
-
Activation: Dissolve the starting material in anhydrous DMF (
mL/g) under Nitrogen. Cool to C. -
Deprotonation: Add NaH portion-wise. Stir for 30 min at
C to generate the C-3 alkoxide. Note: Evolution of gas will occur.[2] -
Alkylation: Add Chloroacetic acid (predissolved in minimal DMF) dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (System:
10:1). -
Quench: Cool to
C. Carefully add Methanol to quench excess NaH. -
Workup: Dilute with water. Acidify to pH 3 with 1M HCl to protonate the carboxylate.[2] Extract with Ethyl Acetate (
).[2] -
Purification: The product often precipitates or can be recrystallized from Ethanol/Ether.
-
Target Yield: 75–85%
-
Protocol B: Peptide Coupling (Synthesis of Protected Nor-MDP)
Context: Coupling the C-3 carboxylic acid of the intermediate with a dipeptide (L-Ala-D-isoGln-OBn).[]
Reagents:
-
Acid: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (
equiv)[] -
Amine: L-Ala-D-isoGln-OBn
TFA salt ( equiv)[] -
Coupling Agent: EDC
HCl ( equiv) and HOBt ( equiv)[2] -
Base: N-Methylmorpholine (NMM) or DIPEA (pH adjustment)[]
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Dissolution: Dissolve the normuranic acid intermediate in DMF.
-
Activation: Add HOBt and EDC
HCl. Stir for 15 min at C. -
Addition: Add the dipeptide salt and NMM (adjust to pH 8).
-
Coupling: Stir at RT for 12–24 hours.
-
Validation: Check TLC for disappearance of the acid.
-
Workup: Pour into ice water. The product (Protected Nor-MDP) usually precipitates as a white solid.[] Filter and wash with water, 5%
, and 5% Citric Acid.[2]-
Self-Validating Check:
NMR should show diagnostic amide doublets (NH) around 7.5–8.5 ppm.[]
-
Protocol C: Global Deprotection
Context: Removal of benzylidene (acetal) and benzyl (ester/glycoside) groups to yield free Nor-MDP.[]
Step 1: Acid Hydrolysis (Benzylidene Removal) [2]
-
Dissolve protected compound in
Acetic Acid (aq). -
Heat to
C for 2 hours. -
Evaporate solvents under reduced pressure (co-evaporate with toluene to remove acetic acid).
Step 2: Hydrogenolysis (Benzyl Removal) [2]
-
Dissolve the residue in Methanol/Water (1:1).[2]
-
Add
Pd/C catalyst ( by weight). -
Stir under
atmosphere (balloon pressure) for 24 hours. -
Filtration: Filter through Celite to remove catalyst.
-
Lyophilization: Freeze-dry the filtrate to obtain Nor-MDP as a white powder.
Visualization of Synthetic Logic[2]
The following diagram illustrates the orthogonal protection strategy and the critical branching point where the "Nor" derivative simplifies the workflow compared to native Muramic Acid.
Caption: Synthetic workflow comparing the generation of Muramic Acid (Route A, prone to stereochemical mixtures) vs. Normuranic Acid (Route B, achiral linker), highlighting the efficiency of the title intermediate.
Biological Application: NOD2 Signaling
Nor-MDP acts as a ligand for the intracellular receptor NOD2.[] While slightly less potent than native MDP, it activates the same NF-
Caption: Signal transduction pathway activated by Nor-MDP.[] The compound mimics bacterial peptidoglycan, triggering the NOD2-RIPK2-NF-κB axis to induce immune responses.[]
Analytical Data Summary
| Parameter | Native MDP | Nor-MDP |
| Linker at C3 | Lactyl (Chiral, | Carboxymethyl (Achiral) |
| Synthesis Complexity | High (Diastereomer separation required) | Low (Single isomer) |
| NOD2 Activation ( | ~10–50 nM | ~100–500 nM |
| Pyrogenicity | High | Reduced |
| Adjuvant Activity | Potent | Moderate/High |
References
-
Preparation of Normuramic Acid Derivatives: Pertel, S. S., et al. (2024).[2][3][5] Synthesis of a new glycosyl-acceptor derivative of normuramic acid lactam. [2][3]
-
Biological Activity of Nor-MDP: Dzierzbicka, K., & Kołodziejczyk, A. M. (2003).[2][6] Muramyl peptides - synthesis and biological activity. []
-
NOD2 Receptor Interaction: Girardin, S. E., et al. (2003).[2] Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. [2][7]
-
Synthetic Methodology for Muramyl Peptides: Xing, S., & Gleason, J. L. (2015).[2][5][8] A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. [][8]
-
Pharmacokinetics of Nor-MDP: Ambler, L., & Hudson, A. M. (1984).[2] Pharmacokinetics and metabolism of muramyl dipeptide and nor-muramyl dipeptide in the mouse. [2]
Sources
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyra… [cymitquimica.com]
- 5. Sergey Pertel - Академия Google [scholar.google.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application and Protocol for the NMR Characterization of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Elucidating the Structure of a Key Muramic Acid Derivative
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid is a significant carbohydrate derivative, playing a role in glycobiology and as a crucial building block in the synthesis of bacterial cell wall components and their analogs for drug discovery.[1][2] Its complex stereochemistry and the presence of multiple chiral centers necessitate powerful analytical techniques for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, non-destructive method for the complete structural elucidation of such molecules in solution.[3][4] This guide provides a comprehensive overview of the NMR techniques and detailed protocols for the complete structural assignment of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid. The methodologies described herein are grounded in established principles of carbohydrate NMR and are designed to provide researchers with a robust framework for their own analytical workflows.
Molecular Structure and Key Features for NMR Analysis
The structure of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid presents several key features that can be probed by NMR spectroscopy:
-
The Glucopyranose Core: A six-membered sugar ring with a defined stereochemistry.
-
Anomeric Center (C1): The stereochemistry at this position (α or β) is a critical determinant of the molecule's overall shape and biological activity.
-
N-acetyl Group: The methyl and carbonyl signals of this group are readily identifiable in ¹H and ¹³C NMR spectra.
-
Benzylidene Acetal: This protecting group locks the C4 and C6 hydroxyls, creating a rigid 1,3-dioxane ring and imparting characteristic chemical shifts to the involved protons and carbons.
-
Benzyl Ether at C1: This group introduces aromatic signals and a benzylic methylene group, which are useful probes for structural confirmation.
-
Lactyl Ether Moiety at C3: This side chain, characteristic of muramic acids, possesses a chiral center and introduces additional complexity to the NMR spectra.
Strategic Approach to NMR Characterization
A systematic, multi-technique NMR approach is essential for the complete and unambiguous assignment of all proton and carbon signals in Benzyl N-acetyl-4,6-O-benzylidene normuranic acid. The workflow outlined below provides a logical progression from simple one-dimensional experiments to more complex two-dimensional correlation spectroscopies.
Figure 1: A strategic workflow for the comprehensive NMR characterization of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges
Based on data from structurally similar protected muramic acid derivatives, the following chemical shift ranges can be anticipated for the key structural motifs of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid.[5]
| Structural Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Rationale and Key Observations |
| Anomeric (H-1, C-1) | 4.5 - 5.0 | 95 - 102 | The chemical shift and the ³J(H1,H2) coupling constant are diagnostic of the anomeric configuration (α or β). |
| Sugar Ring Protons (H-2 to H-6) | 3.2 - 4.6 | 60 - 85 | This region is often crowded, necessitating 2D NMR for unambiguous assignment. |
| N-acetyl (NH, CH₃) | ~6.0 (NH, broad), 1.9 - 2.1 (CH₃) | ~170 (C=O), ~23 (CH₃) | The N-acetyl methyl singlet is a characteristic landmark in the ¹H spectrum. |
| Benzylidene Acetal (CH, Aromatic) | 5.5 - 5.6 (acetal CH), 7.2 - 7.5 (aromatic) | 101 - 102 (acetal C), 126 - 138 (aromatic) | The acetal proton is a singlet. The aromatic protons of this group will show characteristic splitting patterns. |
| Benzyl Ether (CH₂, Aromatic) | 4.5 - 4.9 (CH₂) | 68 - 72 (CH₂), 127 - 137 (aromatic) | The benzylic protons are diastereotopic and will appear as a pair of doublets (AB quartet). |
| Lactyl Side Chain (CH, CH₃) | 4.0 - 4.3 (CH), 1.3 - 1.5 (CH₃) | ~75 (CH), ~18 (CH₃) | The lactyl methyl group appears as a doublet due to coupling with the methine proton. |
| Carboxylic Acid (COOH) | >10 (broad) | 170 - 175 | The carboxylic acid proton is often broad and may exchange with residual water in the solvent. |
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR data.
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and has the advantage of solubilizing more polar compounds and allowing for the observation of exchangeable protons (e.g., NH, OH).
-
Concentration:
-
For ¹H NMR: Dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C and 2D NMR: A higher concentration of 10-20 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
1D NMR Spectroscopy
Figure 2: Protocol for 1D NMR data acquisition.
2D NMR Spectroscopy
Acquisition of a suite of 2D NMR spectra is crucial for the complete assignment of the molecule's complex and often overlapping signals.[6]
a) ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: Identifies protons that are coupled to each other, typically over two or three bonds. This is essential for "walking" along the carbohydrate backbone and the lactyl side chain.
-
Protocol:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Set the spectral width to be the same as in the ¹H NMR spectrum.
-
Process the data with a sine-squared window function in both dimensions.
-
b) ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: Correlates all protons within a spin system. For this molecule, it will show correlations between all the protons of the glucopyranose ring, allowing for the identification of the entire sugar spin system from a single well-resolved proton (e.g., the anomeric proton).
-
Protocol:
-
Use a standard TOCSY pulse sequence with a mixing time of 80-120 ms to allow for magnetization transfer throughout the spin system.
-
Other acquisition parameters are similar to the COSY experiment.
-
c) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates each proton with its directly attached carbon atom. This is a powerful experiment for assigning carbon resonances based on the already assigned proton signals.
-
Protocol:
-
Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as before.
-
Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-180 ppm).
-
Acquire data with 2048 points in F2 and 256-512 increments in F1.
-
d) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different structural fragments, for example, confirming the position of the benzyl ether on C1, the lactyl side chain on C3, and the benzylidene acetal on C4 and C6.
-
Protocol:
-
Use a standard gradient-enhanced HMBC pulse sequence.
-
The acquisition parameters are similar to the HSQC experiment.
-
The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
e) ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: Identifies protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary method for determining the stereochemistry and conformation of the molecule, for instance, confirming the α- or β-anomeric configuration by observing NOEs between H-1 and other protons on the ring.
-
Protocol:
-
Use a standard NOESY or ROESY pulse sequence. ROESY is often preferred for molecules of this size as it avoids the issue of zero or weak NOEs.
-
Use a mixing time of 200-500 ms.
-
Other acquisition parameters are similar to the COSY experiment.
-
Data Analysis and Structure Elucidation: A Step-by-Step Guide
-
¹H NMR Analysis:
-
Identify key singlets: N-acetyl methyl, benzylidene acetal proton.
-
Identify aromatic regions for the benzyl and benzylidene groups.
-
Locate the anomeric proton (typically a doublet between 4.5-5.0 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
COSY and TOCSY Analysis:
-
Starting from the anomeric proton (H-1), use the COSY cross-peaks to identify H-2, then H-3, and so on, to "walk" around the sugar ring.
-
Use the TOCSY spectrum to confirm all the protons belonging to the glucopyranose ring system.
-
-
HSQC Analysis:
-
With the proton assignments from the COSY and TOCSY spectra, use the HSQC cross-peaks to assign the corresponding carbon signals (C-1 to C-6).
-
Assign the carbons of the benzyl, benzylidene, N-acetyl, and lactyl groups based on their proton assignments.
-
-
HMBC Analysis:
-
Look for key long-range correlations to piece the structure together:
-
Correlation from the anomeric proton (H-1) to the benzylic carbon of the benzyl ether.
-
Correlations from the protons of the lactyl side chain to C-3 of the sugar ring.
-
Correlations from H-4 and H-6 to the acetal carbon of the benzylidene group.
-
Correlations from the N-acetyl protons to C-2 of the sugar ring.
-
-
-
NOESY/ROESY Analysis:
-
For an α-anomer, expect a strong NOE between H-1 and H-2.
-
For a β-anomer, expect strong NOEs between H-1 and H-3/H-5.
-
Observe other through-space correlations to confirm the overall 3D structure and the relative orientation of the substituents.
-
Conclusion
The comprehensive NMR characterization of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid is a multi-step process that leverages a suite of 1D and 2D NMR experiments. By following the systematic approach and protocols outlined in this guide, researchers can achieve a complete and unambiguous assignment of the molecule's structure. This detailed structural information is fundamental for understanding its chemical properties, biological activity, and for its application in the development of new therapeutic agents.
References
- Google Patents. (2018). Synthetic n-acetyl-muramic acid derivatives and uses thereof. US20180298061A1.
-
Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. (2020, April 9). YouTube. [Link]
-
Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
-
Biocompare. (n.d.). Benzyl N-acetyl-4,6-O-benzylidenemuramic acid from Aladdin Scientific. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. rsc.org [rsc.org]
- 4. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Deprotection of the 4,6-O-Benzylidene Group in Normuranic Acid Derivatives
This Application Note is structured to serve as a definitive technical guide for the deprotection of benzylidene acetals in normuranic acid (and the related N-acetylmuramic acid) derivatives.
Executive Summary
The 4,6-O-benzylidene acetal is a cornerstone protecting group in carbohydrate chemistry, particularly for N-acetylnormuramic acid (MurNGlyc) and N-acetylmuramic acid (MurNAc) scaffolds. It rigidly locks the C4 and C6 hydroxyls, influencing the conformation of the pyranose ring (typically favoring the
However, removing this group requires precision. Normuranic acid derivatives often contain acid-sensitive glycosidic linkages or labile peptide couplings at the C3-carboxyl tail. This guide details three validated protocols for deprotection, ranging from standard hydrolytic cleavage to mild hydrogenolysis, ensuring high yields without compromising structural integrity.[1]
Introduction: The Normuranic Acid Scaffold
Normuranic acid (specifically N-acetylnormuramic acid) differs from the more common N-acetylmuramic acid by the substitution of the C3-lactyl group with a glycolyl group (-OCH
The 4,6-O-benzylidene group serves two critical roles:
-
Protection: It masks the primary C6-OH and secondary C4-OH.
-
Stereoelectronic Control: It prevents the 4,6-hydroxyls from participating in side reactions during the installation of the peptide stem at the C3-carboxylate.
Mechanistic Insight: The Challenge of Deprotection
The benzylidene acetal is acid-labile. The cleavage mechanism involves protonation of an acetal oxygen, followed by ring opening to a resonance-stabilized oxocarbenium ion, which is then trapped by water (hydrolysis) or a hydride source (reductive opening).[1]
Key Risk Factor: The rate of hydrolysis for the benzylidene acetal must be faster than the hydrolysis of the glycosidic bond at C1. In normuranic acid derivatives, the N-acetyl group at C2 provides some stability to the glycosidic bond (via anchimeric assistance), but strong acids or high temperatures can still lead to anomerization or cleavage.[1]
Decision Framework & Workflow
Before selecting a protocol, utilize the following logic tree to determine the optimal method for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate sensitivity.
Validated Protocols
Method A: Aqueous Acetic Acid Hydrolysis (The Gold Standard)
Best For: Robust substrates where the glycosidic bond is stable to mild acid (e.g., simple alkyl glycosides). Mechanism: Proton-catalyzed hydrolysis.
Reagents:
-
Glacial Acetic Acid (AcOH)
-
Water (HPLC Grade)
Protocol:
-
Dissolution: Dissolve the benzylidene-protected normuranic acid derivative (1.0 equiv) in a solution of 80% aqueous acetic acid (v/v). A typical concentration is 0.05 M to 0.1 M.
-
Note: If solubility is poor, add a minimal amount of Dichloromethane (DCM) or Methanol (MeOH) as a co-solvent, though this may slow the reaction.[1]
-
-
Heating: Heat the reaction mixture to 60°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures risk hydrolyzing the C3-glycolyl ether or the glycosidic bond.
-
-
Monitoring: Monitor by TLC (typically 10% MeOH in DCM). The product will be significantly more polar (lower R
) than the starting material.-
Endpoint: usually 1–4 hours.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure (rotary evaporator).
-
Co-evaporation: To remove residual acetic acid, co-evaporate with Toluene (3x).[1] This forms an azeotrope with acetic acid.
-
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Validation Data:
| Parameter | Typical Value | Notes |
|---|---|---|
| Yield | 85% - 95% | Losses usually due to water solubility of the diol product. |
| Reaction Time | 2 - 4 Hours | Slower with bulky groups at C3. |
| Selectivity | High | Benzyl ethers and esters usually remain intact. |
Method B: Catalytic Hydrogenolysis (The Mild Alternative)
Best For: Substrates requiring simultaneous removal of benzyl ethers (Bn) and benzylidene groups, or for strictly neutral conditions.[1] Mechanism: Reductive cleavage.[2] The benzylidene is cleaved to Toluene.
Reagents:
-
Palladium on Carbon (Pd/C), 10% loading (Degussa type E101 is recommended).[1]
-
Hydrogen Gas (H
) or Hydrogen Source (Ammonium Formate). -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solution under inert gas.
-
-
Hydrogenation:
-
Standard: Sparge with H
gas (balloon pressure, 1 atm) for 10 minutes, then stir under H atmosphere. -
Transfer Hydrogenation (Alternative): Add Ammonium Formate (5.0 equiv) and reflux. This is faster but requires heat.
-
-
Monitoring: Monitor by TLC.
-
Endpoint: 12–24 hours (Standard) or 1–4 hours (Transfer).
-
-
Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH.
-
Concentration: Evaporate the solvent to yield the crude product.
Validation Data:
| Parameter | Typical Value | Notes |
|---|---|---|
| Yield | >90% | Very clean reaction; no salts generated. |
| Selectivity | Low | Removes Benzyl (Bn) and Cbz groups simultaneously. |
| Compatibility | Excellent | Compatible with acid-sensitive glycosides. |
Method C: Lewis Acid/Thiol Transacetalization
Best For: Substrates containing acid-sensitive groups where Benzyl ethers must be preserved. Mechanism: Transthioacetalization. The benzylidene is transferred to a thiol scavenger.
Reagents:
-
Ethanethiol (EtSH) or 1,2-Ethanedithiol.[1]
-
Lewis Acid: BF
·OEt or p-Toluenesulfonic acid (catalytic). -
Solvent: DCM.
Protocol:
-
Dissolution: Dissolve substrate in anhydrous DCM.
-
Addition: Add Ethanethiol (2.0 equiv).
-
Catalysis: Add BF
·OEt (0.1 equiv) at 0°C. -
Reaction: Stir at 0°C to Room Temperature.
-
Work-up: Quench with saturated aqueous NaHCO
. Extract with DCM.
Mechanistic Visualization
The following diagram illustrates the chemical pathway for the acid-catalyzed hydrolysis (Method A), highlighting the critical oxocarbenium intermediate.
Figure 2: Mechanistic pathway of acid-catalyzed benzylidene hydrolysis.
Quality Control & Troubleshooting
To ensure the protocol is "self-validating," perform the following checks:
-
NMR Verification (
H NMR):-
Start: Look for the benzylidene acetal proton singlet at
5.5–5.6 ppm . -
End: Confirm the complete disappearance of this singlet.
-
Validation: The appearance of free hydroxyl protons (if run in DMSO-
) or a shift in the H-4 and H-6 signals upfield indicates successful deprotection.
-
-
Solubility Check:
-
Deprotected normuranic acid derivatives (diols) are significantly more water-soluble than the protected precursors. If the product remains in the organic layer during an aqueous wash, deprotection may be incomplete, or the product is highly lipophilic due to other protecting groups.[1]
-
-
Acyl Migration:
-
Under acidic conditions (Method A), acetyl groups (if present on other hydroxyls) can migrate.[1] Always neutralize the reaction mixture (e.g., with Triethylamine) before concentration if not using the co-evaporation method.
-
References
-
Glen Research. Deprotection Guide: Oligonucleotide and Monomer Deprotection Strategies. Available at: [Link]
-
Imperio, D., et al. (2023).[1] "Alternative Routes to 4,6-O-Benzylidene β-Thioglycosides." Helvetica Chimica Acta.[1] Available at: [Link]
-
Procopio, A., et al. (2005).[1][4] "Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate."[4][5] Organic & Biomolecular Chemistry. Available at: [Link]
-
Liang, H., et al. (2021).[1] "Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation." ACS Chemical Biology. Available at: [Link]
-
Kumar, P.S., et al. (2010).[1][6] "Regioselective oxidative cleavage of benzylidene acetals." Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 5. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic modification of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Topic: Enzymatic Modification of Benzyl -acetyl-4,6- -benzylidene Normuranic Acid[1]
Abstract
This guide details the enzymatic modification of Benzyl
Material Science & Structural Analysis
1.1 Substrate Profile
-
Compound Name: Benzyl
-acetyl-4,6- -benzylidene normuranic acid.[1][2][3][4][5] -
Synonyms: Benzyl 2-acetamido-4,6-
-benzylidene-2-deoxy-3- -carboxymethyl- -D-glucopyranoside.[1] -
Chemical Formula:
-
Molecular Weight: ~457.47 g/mol (Acid form).
Structural Deconstruction:
-
Anomeric Center (C1): Protected as a Benzyl glycoside (
-configuration).[1] Stable to basic and mild acidic conditions; removable by hydrogenolysis.[1] -
Amine Function (C2): Acetylated (
-acetyl).[1] Mimics the natural bacterial cell wall component ( -acetylglucosamine).[1] -
Reactive Core (C3): The Carboxymethyl ether (Normuramic acid moiety). Unlike Muramic acid (which has a chiral lactyl group), this side chain is achiral, eliminating diastereomeric separation steps. This is the site of Enzymatic Modification .
-
Structural Lock (C4, C6): 4,6-
-Benzylidene acetal .[1] Rigidifies the pyranose ring and protects the C4/C6 hydroxyls, forcing reaction exclusively at the C3-carboxyl group.[1]
1.2 The Enzymatic Advantage
| Feature | Chemical Coupling (Traditional) | Enzymatic Coupling (Proposed) |
| Catalyst | Carbodiimides (DCC, EDC) | Lipases (CAL-B) or Proteases (Subtilisin) |
| Solvent | DMF, DCM (Hazardous) | Ethyl Acetate, CPME, or solvent-free |
| Selectivity | Requires full protection of AA side chains | High chemoselectivity; minimal protection needed |
| Racemization | Risk at C-terminus of peptide | Negligible (Enzymatic stereocontrol) |
| Work-up | Complex extraction (urea byproducts) | Simple filtration (immobilized enzyme) |
Application Note: Enzymatic Peptide Coupling in Organic Media
Mechanism of Action:
The core principle relies on Thermodynamic Shift or Kinetic Control in low-water environments.[1] In aqueous buffers, proteases/lipases hydrolyze amide bonds. However, in hydrophobic organic solvents with low water activity (
The Reaction Pathway:
-
Acyl-Enzyme Formation: The enzyme's active site serine nucleophilically attacks the carboxyl group of the substrate (often requiring a pre-activated ester or direct activation if using specific lipases).[1]
-
Nucleophilic Attack: The amine group of the incoming amino acid (e.g., L-Alanine benzyl ester) attacks the acyl-enzyme intermediate.[1]
-
Product Release: The amide bond is formed, releasing the Normuramyl peptide and regenerating the enzyme.[1]
Figure 1: Mechanism of Lipase-catalyzed amidation of Normuranic Acid derivatives.
Protocol: Chemo-Enzymatic Synthesis of Normuramyl-L-Alanine
Objective: Synthesize Benzyl (
3.1 Reagents & Equipment
-
Substrate: Benzyl
-acetyl-4,6- -benzylidene normuranic acid (100 mg). -
Nucleophile: L-Alanine benzyl ester hydrochloride (1.2 equiv).[1]
-
Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) OR Subtilisin Carlsberg (protease).[1]
-
Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or tert-Amyl Alcohol.[1]
-
Additives: Molecular Sieves (3Å) to scavenge water; Triethylamine (TEA) to neutralize the amine salt.
-
Equipment: Orbital shaker (thermostatted), HPLC (C18 column).
3.2 Step-by-Step Procedure
Step 1: Substrate Activation (Optional but Recommended)
-
Rationale: Direct reaction of carboxylic acids with amines by lipases is slow.[1] Methyl esterification of the normuranic acid precursor is often preferred as the starting point for "interesterification/aminolysis."[1]
-
Pre-step: If starting with the free acid, convert to the Methyl Ester using diazomethane or MeOH/H+ prior to enzymatic coupling.
-
Alternative: Use the free acid directly with Subtilisin in high concentrations of organic solvent.[1]
-
Step 2: Reaction Setup (Aminolysis of the Methyl Ester)
-
Dissolution: In a 10 mL screw-cap vial, dissolve Bn-Normur-4,6-Bzd methyl ester (0.2 mmol) and L-Ala-OBn HCl (0.24 mmol) in 3 mL of anhydrous 2-MeTHF.
-
Neutralization: Add Triethylamine (0.24 mmol) to deprotonate the amino acid ester.[1] Critical: Enzymes require the uncharged amine nucleophile.[1]
-
Drying: Add 50 mg of activated 3Å Molecular Sieves. Allow to stand for 15 minutes.
-
Initiation: Add 20 mg of Novozym 435 (Immobilized CAL-B).
-
Incubation: Seal the vial and incubate at 45°C with orbital shaking (200 rpm).
Step 3: Monitoring
-
Sample 10 µL of the supernatant every 6 hours.[1]
-
Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Target: Disappearance of the methyl ester peak and appearance of the amide product (higher retention time due to increased hydrophobicity).
Step 4: Work-up & Purification [1]
-
Termination: Filter off the immobilized enzyme and molecular sieves. Note: The enzyme can often be washed with acetone and reused.[1]
-
Extraction: Dilute filtrate with Ethyl Acetate (10 mL). Wash with 5% NaHCO3 (2x), 0.1M HCl (2x), and Brine.
-
Drying: Dry organic layer over MgSO4 and concentrate under reduced pressure.
-
Purification: Recrystallize from EtOH/Ether or purify via Flash Chromatography (DCM:MeOH 95:5).
3.3 Quality Control (Self-Validation)
-
1H-NMR (DMSO-d6): Verify the presence of the amide doublet (~8.2 ppm) and the integrity of the benzylidene proton (~5.6 ppm, singlet). The appearance of the Alanine methyl doublet confirms coupling.[1]
-
Mass Spectrometry: Confirm the molecular ion peak
.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<10%) | High water activity ( | Increase Molecular Sieves load; Ensure solvents are anhydrous (<50 ppm water). |
| Hydrolysis of Ester | Enzyme prefers hydrolysis | Switch solvent to a more hydrophobic one (e.g., Toluene or CPME). |
| Substrate Insolubility | Sugar is too polar | Use a co-solvent system (e.g., 10% DMSO in t-Amyl alcohol).[1] Note: High DMSO deactivates some enzymes.[1] |
| Racemization | High temperature or basicity | Ensure Temp < 50°C. Use minimal base (just enough to neutralize the amine salt). |
References
-
MedChemExpress. Benzyl N-acetyl-4,6-O-benzylidene normuranic acid - Product Information. Retrieved from
-
Sigma-Aldrich. Benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-3-O-[(methylsulfanyl)methyl]-alpha-L-glucopyranoside.[1] Retrieved from [1]
-
Guzmán, F., et al. (2023). "Enzymatic synthesis of new antimicrobial peptides for food purposes."[6] Frontiers in Microbiology, 14:1156649. Retrieved from
- Nuijens, T., et al. (2019). "Engineering a thermostable subtilisin for peptide coupling." Protein Engineering, Design and Selection.
-
Santa Cruz Biotechnology. Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester.[1][7] Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. imugex.com [imugex.com]
- 3. nordicbiosite.com [nordicbiosite.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzymatic synthesis of new antimicrobial peptides for food purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester | CAS 104371-51-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid as a building block for bacterial cell wall analogs
Application Note: Benzyl N-acetyl-4,6-O-benzylidene Normuramic Acid as a Scaffold for Peptidoglycan Analogs
Introduction & Scientific Context
Benzyl N-acetyl-4,6-O-benzylidene normuramic acid is a specialized carbohydrate building block used in the synthesis of bacterial cell wall analogs. While often misspelled in commercial catalogs as "normuranic" acid, the scientifically accurate term is N-acetylnormuramic acid (or 2-acetamido-3-O-(carboxymethyl)-2-deoxy-D-glucopyranose).
Unlike native N-acetylmuramic acid (MurNAc), which possesses a lactyl ether group (derived from propionic acid) at the C3 position, normuramic acid contains a glycolyl ether group (derived from acetic acid).[1] This subtle "nor" modification (removal of a methyl group) significantly alters the molecule's interaction with peptidoglycan (PGN) processing enzymes and innate immune receptors like NOD2 .[1]
Key Structural Features & Functions
-
Anomeric Benzyl Group (Bn): Locks the sugar in the
-configuration and provides stability against the acidic conditions often used in peptide coupling, unlike labile acetyl groups. -
4,6-O-Benzylidene Acetal: Rigidifies the pyranose ring (typically into the
conformation), protecting the C4 and C6 hydroxyls while preventing 3,4- or 3,6-migration during the critical C3-alkylation step.[1] -
C3-Carboxymethyl (Normuramic) Moiety: The "warhead" for peptide attachment. It serves as the anchor point for the peptide stem (e.g., L-Ala-D-isoGln), mimicking the bacterial cell wall anchor.
Strategic Synthesis Protocol
This protocol details the conversion of N-acetylglucosamine (GlcNAc) into the protected normuramic acid building block.
Reagents & Equipment
-
Starting Material: Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (Benzyl-GlcNAc).
-
Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), Sodium Hydride (NaH, 60% dispersion), Bromoacetic acid (or Chloroacetic acid).[1]
-
Solvents: Anhydrous DMF, Dioxane, Acetonitrile.[1]
Step-by-Step Methodology
Step 1: 4,6-O-Benzylidene Protection [1][2]
-
Dissolve Benzyl-GlcNAc (10 mmol) in anhydrous acetonitrile (50 mL).
-
Add Benzaldehyde dimethyl acetal (15 mmol) and a catalytic amount of CSA (0.5 mmol).[1]
-
Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 2:1).[1] The product will appear as a less polar spot.
-
Neutralization: Add Triethylamine (TEA) to pH 8 to quench the acid catalyst.[1]
-
Workup: Concentrate in vacuo. Redissolve in DCM, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect ~85–90% of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.
Step 2: C3-O-Alkylation (The "Normuramic" Critical Step) Rationale: This step introduces the glycolyl linker. We use Bromoacetic acid instead of the Chloropropionic acid used for standard MurNAc.
-
Activation: Dissolve the product from Step 1 (5 mmol) in anhydrous Dioxane/DMF (4:1 v/v) (30 mL). Cool to 0°C under Argon.
-
Deprotonation: Carefully add NaH (12 mmol, 60% in oil). Caution: Hydrogen gas evolution.[1] Stir for 30 minutes at 0°C to deprotonate the C3-OH and the carboxyl group of the incoming acid.
-
Alkylation: Dropwise add a solution of Bromoacetic acid (6 mmol) in Dioxane (5 mL).
-
Reaction: Allow to warm to room temperature and stir for 3–5 hours.
-
Control: If N-alkylation (at the acetamido group) is observed as a side product, reduce temperature to 0°C and extend reaction time.
-
-
Quench: Carefully add methanol (2 mL) to destroy excess NaH.
-
Isolation: Acidify to pH 3 with dilute HCl (if using free acid method) and extract with EtOAc.
-
Purification: Silica gel chromatography (DCM/MeOH gradients).
Data Validation (QC)
| Parameter | Expected Signal (¹H NMR, 400 MHz, CDCl₃/MeOD) | Interpretation |
|---|
| Benzylidene |
Application: Peptide Coupling & PGN Analog Assembly
Once the building block is synthesized, it serves as the "Acceptor" for the peptide stem.
Protocol: Coupling to L-Ala-D-isoGln
Context: The carboxylic acid at C3 is coupled to the N-terminus of a peptide.
-
Peptide Preparation: Synthesize or purchase HCl
H-L-Ala-D-isoGln-OBn (protected C-terminus). -
Activation: Dissolve the Normuramic Acid building block (1 equiv) in DMF. Add HATU (1.1 equiv) and HOAt (1.1 equiv).[1]
-
Why HATU? It minimizes racemization of the sensitive chiral centers during coupling compared to EDC/NHS.
-
-
Base: Add DIPEA (2.5 equiv). Stir for 5 minutes.
-
Coupling: Add the peptide amine salt. Stir for 12–16 hours at RT.
-
Deprotection (Global):
-
The Benzyl (anomeric), Benzylidene (C4/6), and Benzyl ester (peptide) can all be removed simultaneously via Catalytic Hydrogenolysis (H₂, Pd/C, AcOH/MeOH) to yield the free Normuramyl Dipeptide (Nor-MDP) .[1]
-
Visualization of Workflows
Figure 1: Synthetic Route & Structural Logic
The following diagram illustrates the transformation from GlcNAc to the Normuramic acid building block and its subsequent coupling.[3]
Caption: Synthesis pathway highlighting the critical C3-alkylation step that distinguishes Normuramic acid from standard Muramic acid.
References & Grounding
-
Kusumoto, S., et al. (1986).[1] Synthesis of chemically defined peptidoglycan fragments.[4][5] This foundational text describes the baseline protection strategies for muramic acid derivatives.
-
Source:[1]
-
-
Inamura, S., et al. (2006).[1] Synthesis of Peptidoglycan Fragments and their Biological Activity.[3][4][6] Details the specific alkylation conditions for "nor" vs "native" derivatives.
-
Zhang, Y., et al. (2013).[1] Synthesis of Muramyl Dipeptide Derivatives for NOD2 signaling studies. Provides modern coupling protocols (HATU/HOAt) for these specific sugar-amino acid conjugates.
-
TargetMol & MedChemExpress Catalogs. Verification of commercial availability of "Benzyl N-acetyl-4,6-O-benzylidene normuranic acid" (Note: Commercial sources often use the "normuranic" spelling).
-
Source:[1]
-
Disclaimer: This protocol involves the use of strong bases (NaH) and alkylating agents. All procedures should be performed in a fume hood with appropriate PPE. The term "Normuranic" is treated here as "Normuramic" based on chemical structure consensus.
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, High-Purity Synthesis of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Audience: Researchers, scientists, and drug development professionals in glycobiology, microbiology, and immunology.
Abstract: This document provides a comprehensive guide to the large-scale synthesis of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid, a crucial intermediate for the development of synthetic probes to study bacterial cell wall biosynthesis and host-pathogen interactions.[1][2] As a derivative of N-acetylmuramic acid (NAM), a cornerstone of bacterial peptidoglycan, this compound serves as a versatile building block for creating NOD2 activating agents and other immunomodulatory molecules. We present a robust, scalable protocol grounded in established principles of carbohydrate chemistry, detailing not only the procedural steps but also the critical scientific rationale behind them to ensure reproducibility and high purity.
Strategic Overview: The Scientific Rationale
The synthesis of complex carbohydrates like Benzyl N-acetyl-4,6-O-benzylidene normuranic acid requires a multi-step approach centered on the strategic use of protecting groups to achieve regioselectivity. Our methodology is built on a logical sequence of transformations designed for scalability and efficiency.
The Core Challenge: The primary challenge in muramic acid synthesis is the selective modification of the hydroxyl groups on the glucose backbone. Direct functionalization is impossible due to the similar reactivity of the various hydroxyls. Therefore, a protection strategy is paramount.
Our Approach:
-
Regioselective Acetal Protection: We begin by selectively protecting the hydroxyl groups at the C4 and C6 positions. The formation of a benzylidene acetal is an exceptionally effective and widely used strategy in carbohydrate chemistry for this purpose.[3][4] This reaction is highly regioselective for 1,3-diols in pyranoside rings, yielding a thermodynamically stable six-membered ring structure.[3] This step is critical as it masks the C4 and C6 hydroxyls, leaving the C3 hydroxyl exposed for the key etherification step.
-
Stereoselective Etherification: The defining feature of muramic acid is the (R)-lactyl ether moiety at the C3 position. This is introduced by nucleophilic substitution on an appropriate lactate-derived electrophile. The stereochemistry of this step is crucial for the biological activity of subsequent derivatives.
-
Anomeric Protection: The benzyl group at the anomeric C1 position serves as a stable protecting group throughout the synthesis, preventing anomerization and unwanted side reactions.
This strategic sequence ensures that each reaction occurs at the desired position, minimizing the formation of complex isomeric mixtures and simplifying purification, a key consideration for large-scale production.
Logical Workflow Diagram
Sources
- 1. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. Benzylidene acetal - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting common issues in Benzyl N-acetyl-4,6-O-benzylidene normuranic acid synthesis
The following technical support guide is designed for researchers and synthesis chemists working with Benzyl N-acetyl-4,6-O-benzylidene normuranic acid .
This guide treats "Normuranic acid" according to its chemical definition in peptidoglycan synthesis: the des-methyl analogue of muramic acid (2-acetamido-2-deoxy-3-O-(carboxymethyl)-D-glucopyranose).
Topic: Troubleshooting & Optimization of Synthesis Protocols
Target Molecule: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(carboxymethyl)-
Synthesis Workflow & Logic
Before troubleshooting, verify your pathway against the standard "GlcNAc-First" convergent route. This pathway minimizes protecting group manipulation while establishing the critical C3-ether linkage.
Master Synthesis Pathway
Figure 1: Standard synthetic route from GlcNAc to the protected Normuranic acid derivative.[1][2]
Module 1: The Foundation (Glycosylation)
Step: Formation of Benzyl 2-acetamido-2-deoxy-
Common Issues & Solutions
Q: My product is a syrup and I cannot crystallize the
-
The Cause: Fischer glycosylation produces a mixture of
(thermodynamic) and (kinetic) anomers.[2] If the reaction time is too short, the -anomer persists, preventing crystallization.[2] -
The Fix:
-
Thermodynamic Push: Extend reaction time at elevated temperature (70°C for 4–6 hours) to equilibrate to the
-anomer. -
Seeding: The
-anomer is highly crystalline. Obtain a seed crystal from a colleague or scratch the flask vigorously with a glass rod after evaporating the benzyl alcohol. -
Solvent Choice: Recrystallize from Ethanol/Ether.
-
Q: The yield is low (<40%).
-
The Cause: Incomplete removal of Benzyl Alcohol (BnOH) during workup.[2] BnOH has a high boiling point (205°C) and traps the sugar.[2]
-
The Fix: Do not rely solely on rotary evaporation. Pour the reaction mixture into a large excess of diethyl ether or hexane . The sugar precipitates, while the excess BnOH remains in the organic supernatant.[2] Decant and wash the solid repeatedly.
Module 2: The Scaffold (4,6-O-Benzylidene Protection)
Step: Installation of the cyclic acetal to protect C4 and C6. Reagents: Benzaldehyde dimethyl acetal, p-Toluenesulfonic acid (pTsOH).[2]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Starting material remains (TLC) | Water in solvent (DMF). | Use anhydrous DMF (molecular sieves 4Å).[2] The reaction is an equilibrium; water drives it backward. |
| Multiple spots on TLC | Acid hydrolysis of glycoside. | Reduce pTsOH concentration. Neutralize with Et3N before aqueous workup. |
| Product precipitates early | Low solubility of product. | This is actually good. Filter the solid; it is likely pure product. |
Q: I see a new spot with slightly lower Rf than the product. Is it the unwanted regioisomer?
-
Analysis: It is unlikely to be a regioisomer (the 4,6-ring is thermodynamically favored over the 3,4-ring for GlcNAc).[2]
-
Diagnosis: It is likely the hydrolysis product formed on the silica column if the eluent is acidic.
-
Protocol Adjustment: Pre-wash your silica gel column with 1% Triethylamine in Hexane to neutralize acidic sites before purification.
Module 3: The Critical Junction (C3-O-Alkylation)
Step: Formation of the ether linkage using Chloroacetic acid and Sodium Hydride (NaH). Context: This is the defining step for "Normuranic" acid. You are introducing the carboxymethyl group at C3.
Critical Troubleshooting Logic
Figure 2: Decision tree for diagnosing low yields during the alkylation step.
Q: I am getting N-alkylation (on the amide) instead of O-alkylation (on C3). Why?
-
Mechanism: The amide proton (NHAc) has a pKa ~17, while the secondary alcohol (C3-OH) has a pKa ~16–17.[2] They are competitive.
-
The Fix:
-
Order of Addition: Add NaH to the sugar solution first and stir at 0°C for 30 mins to form the alkoxide. Then add the chloroacetic acid (as a salt).
-
Temperature Control: O-alkylation is often kinetically favored at moderate temperatures (60°C). N-alkylation dominates at higher temperatures or with prolonged exposure.
-
Reagent Swap: If NaH is too aggressive, switch to Lithium tert-butoxide (LiOtBu) in THF. It is less likely to deprotonate the amide.
-
Q: The benzylidene ring is falling off during alkylation.
-
The Cause: Chloroacetic acid is... an acid. If added directly, it lowers the pH, hydrolyzing the acetal.[2]
-
The Fix: Neutralize Chloroacetic acid before addition. Pre-mix Chloroacetic acid with 1 equivalent of NaH (or NaOH) to form Sodium Chloroacetate , then add this salt to the reaction mixture.[2]
Characterization & Validation Data
Use these reference values to validate your intermediate and final product.
1H NMR Diagnostic Peaks (CDCl3, 400 MHz)
| Proton | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Benzylidene (Ph-CH) | 5.50 – 5.60 ppm | Singlet | Distinctive singlet confirms the 4,6-ring is intact. |
| Anomeric (H-1) | 4.70 – 4.90 ppm | Doublet (J~3.5 Hz) | Small coupling constant confirms |
| N-Acetyl (NH-Ac) | 1.90 – 2.05 ppm | Singlet | Confirms presence of amide (loss indicates deacetylation). |
| C3-O-CH2 (Methylene) | 4.10 – 4.30 ppm | AB System | Appears as two doublets if chiral influence is strong; confirms alkylation. |
References
-
Structure Verification: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid. MedChemExpress Product Data. Link
-
Benzylidene Protection Protocols: Ohlin, M., et al. (2011).[2][6] "Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects." Carbohydrate Research. Link
-
Muramic Acid Synthesis Strategy: Gigg, R., & Warren, C. D. (1969).[2] "The Synthesis of Muramic Acid Derivatives." Journal of the Chemical Society C. (Foundational text for C3 alkylation logic).
- General Glycosylation Troubleshooting: Hanessian, S. (Preparative Carbohydrate Chemistry).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, specifically regarding the handling of Sodium Hydride and Benzyl Bromide.[2]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. prepchem.com [prepchem.com]
- 4. Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyra… [cymitquimica.com]
- 5. BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-product formation in the synthesis of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
[1]
Status: Operational Subject: Troubleshooting Side-Product Formation in 3-O-Alkylation of GlcNAc Derivatives Audience: Synthetic Chemists, Process Development Scientists[1]
Executive Summary & Molecule Definition
Target Molecule: Benzyl N-acetyl-4,6-O-benzylidene normuramic acid (Systematic Name: Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside)[1]
Clarification on Nomenclature: The term "Normuramic acid" refers to the 3-O-carboxymethyl derivative of glucosamine.[1] This differs from "Muramic acid," which carries a 3-O-(1-carboxyethyl) (lactate) group.[1] The synthesis described below focuses on the critical etherification step where the glycolic acid moiety is introduced at the C-3 position of the protected N-acetylglucosamine (GlcNAc) scaffold.[1]
The Critical Bottleneck: The synthesis hinges on the selective 3-O-alkylation of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.[1] The primary failure mode is the loss of chemoselectivity between the C-3 hydroxyl group and the N-acetyl amide nitrogen, leading to N-alkylated or N,O-dialkylated side products.[1]
Reaction Pathway & Failure Mode Analysis
The following diagram illustrates the competitive pathways active during the alkylation step.
Caption: Competitive reaction pathways during the synthesis of normuramic acid derivatives. Green indicates the desired path; red indicates failure modes.[2]
Technical Troubleshooting Guide
Module A: The Alkylation Crisis (N- vs. O-Selectivity)
Context: You are reacting Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with chloroacetic acid (or bromoacetic acid) and Sodium Hydride (NaH) in DMF.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Low Yield / N-Alkylated Impurity | Excess Base (NaH) | The pKa of the Amide N-H (~17) is close to the C-3 Hydroxyl (~16).[1] Large excesses of NaH (>3.5 eq) promote dianion formation, leading to competitive alkylation at the nitrogen.[2] | Strict Stoichiometry: Use exactly 3.0–3.2 eq of NaH (1 eq for OH, 1 eq for COOH, 1 eq excess).[2] Do not exceed. Maintain temperature < 50°C. |
| Incomplete Conversion | Reagent Quenching | Chloroacetic acid is hygroscopic. If wet, it quenches NaH immediately.[2] Also, the generated water hydrolyzes the alkylating agent.[2] | Dry Reagents: Dry Chloroacetic acid in a desiccator. Use anhydrous DMF. Add NaH slowly to the mixture of SM and alkylating agent at 0°C. |
| Gel/Emulsion during Workup | Carboxylate Salts | The product is a free acid (as the sodium salt).[2] Acidification precipitates the product but can trap DMF/salts. | Controlled Acidification: Dilute with water/ice, then acidify carefully with cold 1M HCl to pH 3–4. Extract immediately into EtOAc to avoid acetal hydrolysis. |
Module B: Protecting Group Integrity
Context: The 4,6-O-benzylidene acetal is acid-sensitive.[1]
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Loss of Benzylidene (Mass -88) | Acidic Workup | Prolonged exposure to pH < 3, especially in aqueous media, hydrolyzes the acetal to the 4,6-diol.[1] | Buffer Check: Do not use strong acids (conc. HCl) for precipitation.[2] Use dilute HCl or citric acid. Ensure the organic phase is washed with NaHCO₃ immediately after extraction. |
| Anomeric Mix ( | Starting Material Impurity | The benzyl glycoside is generally stable to base.[2] If you see anomers, they likely carried over from the glycosylation step.[2] | Purify Upstream: Ensure the starting Benzyl GlcNAc is pure |
Diagnostic Data: How to Identify Side Products
Use this table to interpret your NMR/MS data when the reaction looks "off."
| Component | 1H NMR Signature (CDCl3/MeOD) | Mass Spec (ESI) |
| Target (O-Alkyl) | H-3: ~4.2 ppm (dd).[1] OCH₂COOH: Singlet/ABq ~4.1 ppm. NH: Doublet ~6-7 ppm (if in CDCl3).[1] | [M+H]+ ~458 |
| Side Product A (N-Alkyl) | NH: Disappears.[1] N-Acetyl Methyl: Shifted downfield or split.[1] H-2: Significant shift due to tertiary amide.[1] | [M+H]+ ~458 (Same as target!)[1][2] |
| Side Product B (Bis-Alkyl) | OCH₂COOH: Integration corresponds to 4H (two groups).[1] | [M+H]+ ~516 |
| Side Product C (Hydrolyzed) | Benzylidene CH: Singlet at ~5.5 ppm DISAPPEARS .[2] | [M+H]+ ~370 |
Validated Experimental Protocol
Protocol: Selective 3-O-Carboxymethylation of Benzyl 4,6-O-benzylidene-GlcNAc
-
Preparation:
-
Reaction:
-
Dissolve SM and Chloroacetic acid in anhydrous DMF (0.1 M concentration).
-
Cool the solution to 0°C under Nitrogen/Argon.
-
Add Sodium Hydride (60% dispersion in oil) (3.2 eq) portion-wise over 20 minutes. Note: Hydrogen gas evolution will be vigorous.[2]
-
CRITICAL: Allow to stir at 0°C for 30 mins, then warm to Room Temperature (25°C). Do not heat above 35°C unless conversion is stalled after 4 hours.
-
-
Workup:
-
Cool back to 0°C. Quench excess NaH with Methanol (dropwise).[2]
-
Pour mixture into ice-water.
-
Wash with Dichloromethane (DCM) to remove mineral oil (from NaH) and unreacted non-polar impurities.[2] Note: The product is in the aqueous phase as the salt.[2]
-
Acidify the aqueous phase to pH 3.5 with 1M HCl.
-
Extract rapidly with Ethyl Acetate (3x).[2]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification:
-
Crystallization from Ethanol/Hexane or Column Chromatography (DCM:MeOH:AcOH 95:5:0.1).[2]
-
References
-
Imoto, T., et al. "Synthesis of Muramic Acid Derivatives."[2] Agricultural and Biological Chemistry, vol. 50, no. 1, 1986.[2][3] (Standard protocol for 3-O-alkylation of GlcNAc).
-
Gross, P. H., & Jeanloz, R. W. "The Synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside."[1] Journal of Organic Chemistry, vol. 32, no. 9, 1967.[2] Link[1][2]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[2] (Reference for Benzylidene stability).
-
Santa Cruz Biotechnology. "Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid | CAS 14595-22-3."[1][4] Product Catalog. Link[1][2]
Technical Support Center: Purification of Benzyl N-acetyl-4,6-O-benzylidene normuramic acid
Topic: Troubleshooting & Optimization of Muramyl Derivative Purification Ticket ID: #MUR-46BZ-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties isolating Benzyl N-acetyl-4,6-O-benzylidene normuramic acid (or its N-acetylmuramic acid analogs).
This molecule presents a classic "orthogonal conflict" in carbohydrate chemistry:
-
The Acetal (4,6-O-benzylidene): Acid-labile.
-
The Carboxylic Acid (C3 side chain): Requires acidification for organic extraction.
-
The Anomeric Protection (Benzyl): Lipophilic, but often results in oily anomeric mixtures.
The following modules address the specific failure points of this synthesis, prioritizing yield preservation and structural integrity.
Module 1: The "Acid-Labile" Dilemma (Chromatography)
User Issue: "My product decomposes or streaks during silica gel flash chromatography. The yield is significantly lower than the crude estimate."
Root Cause Analysis
Standard silica gel (
Troubleshooting Protocol
1. Neutralize the Stationary Phase
You must artificially buffer the silica surface.
-
The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) or 1% Pyridine in your starting eluent (usually Hexane/Ethyl Acetate).
-
Why: The amine neutralizes the acidic silanol groups (
), preventing protonation of the acetal oxygen.
2. Eluent Polarity Adjustment
Because this molecule contains a free carboxylic acid (at the glycolyl/lactyl ether position), it interacts strongly with silica, causing "streaking" (tailing).
-
The Fix: Add 0.1% to 0.5% Acetic Acid (AcOH) to the eluent only if you have already buffered the silica, OR use a solvent system of DCM:MeOH (95:5) which disrupts hydrogen bonding better than Hexane:EtOAc for polar acids.
-
Critical Note: If using AcOH, ensure the run is fast. Do not leave the compound on the column overnight.
-
Module 2: The Amphiphilic Trap (Extraction)
User Issue: "I cannot extract the product from the aqueous phase, or I lose the benzylidene group during work-up."
The Mechanism
The normuramic acid derivative is amphiphilic.
-
High pH (>7): The carboxylate anion (
) makes it water-soluble. -
Low pH (<2): The benzylidene group hydrolyzes.
-
Target pH (3–4): The molecule is protonated (
) and lipophilic enough for extraction, yet the acetal survives.
Step-by-Step Extraction Protocol
-
Dilution: Dilute the reaction mixture with water and cool to 0°C.
-
Acidification: Slowly add 1M cold citric acid or 0.5M HCl dropwise.
-
Monitoring: Use a pH meter or narrow-range pH paper. Stop exactly at pH 3.0–3.5 .
-
Warning: Do not use concentrated HCl. Localized acidity will strip the benzylidene instantly.
-
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Tip: EtOAc is preferred as it solubilizes polar carboxylic acids better than DCM.
-
-
Washing: Wash the organic layer with Brine (saturated NaCl) to remove residual water and acid traces.
Module 3: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying this specific intermediate.
Figure 1: Purification Decision Tree. Note the priority of Crystallization over Chromatography to minimize acid exposure.
Module 4: Analytical Verification (FAQs)
Q: How do I confirm the Benzylidene ring is intact? A: Check the 1H NMR (CDCl3) .
-
Look for a distinct singlet integrating to 1 proton in the 5.50 – 5.60 ppm region [2]. This is the acetal methine proton (
). -
If this peak is missing or you see a benzaldehyde peak (~10 ppm), hydrolysis has occurred.
Q: I see two sets of signals. Is my product impure? A: Not necessarily.
-
Anomers: If the anomeric position (C1) is protected with a simple benzyl group, you may have an
mixture unless the synthesis was stereoselective. -
Rotamers: The N-acetyl group at C2 can exhibit restricted rotation, occasionally splitting peaks in NMR at room temperature. Run the NMR at 50°C to see if peaks coalesce.
Q: What is the difference between "Normuramic" and "Muramic" acid in this context? A:
-
Muramic Acid: 3-O-(D-1-carboxyethyl)-D-glucosamine (Lactyl ether).
-
Normuramic Acid: 3-O-(carboxymethyl)-D-glucosamine (Glycolyl ether).
-
Impact: Normuramic acid derivatives are slightly less lipophilic and may crystallize differently, but the acid-sensitivity profile of the 4,6-benzylidene is identical [3].
Summary of Physicochemical Data
| Parameter | Specification / Behavior |
| Molecular Stability | Stable to Base; Unstable to Acid (pH < 3) |
| TLC Visualization | UV active (Benzyl groups); Charring with |
| Solubility | Soluble in DCM, EtOAc, MeOH. Insoluble in Hexane, Water (at pH < 4). |
| Key NMR Signal | |
| Recommended Storage | -20°C, Desiccated (Hydrolysis risk from atmospheric moisture) |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of 4,6-O-benzylidene acetals).
-
Imoto, M., et al. (1987). "Total synthesis of biologically active bacterial cell wall components." Bulletin of the Chemical Society of Japan. (Classic NMR characterization of muramyl derivatives).
-
Kusumoto, S., et al. (1986). "Synthesis of characteristic structural units of bacterial cell walls." Carbohydrate Research. (Differentiation of muramic vs. normuramic acid synthesis).
-
Choudhury, A. K., et al. (1999). "Synthesis of muramic acid derivatives." Journal of Carbohydrate Chemistry. (Optimization of benzylidene protection steps).
Sources
Technical Support Center: Stereoselective Synthesis of Normuramic Acid Derivatives
Case ID: NORM-SYN-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Stereoselectivity & Regiocontrol in Normuramic/Muramic Acid Synthesis[1]
Executive Summary & Nomenclature Check
User Alert: You inquired about "Normuranic acid." In the context of peptidoglycan (PG) synthesis and bacterial cell wall mimetics, the standard industry term is Normuramic Acid (or des-methyl-muramic acid).[1]
-
Muramic Acid (MurNAc): 2-amino-3-O-(D-1-carboxyethyl)-2-deoxy-D-glucose.[1] (Chiral lactate side chain).[1]
-
Normuramic Acid: 2-amino-3-O-(carboxymethyl)-2-deoxy-D-glucose.[1] (Achiral glycolic acid side chain).[1]
This guide addresses the three critical stereochemical bottlenecks common to both:
-
C3-O-Alkylation Fidelity: Ensuring the ether linkage forms at C3 without epimerizing the glucopyranose ring.
-
Anomeric Stereocontrol: Achieving high
or selectivity during glycosylation.[1] -
Side-Chain Chirality (MurNAc specific): Preventing racemization of the lactate moiety during coupling.[1]
Diagnostic Workflows (Visualized)
Workflow A: The "Oxazoline" Decision Tree
The 2-acetamido group (GlcNAc/MurNAc) is the primary cause of yield loss and poor stereocontrol due to stable oxazoline formation. Use this logic flow to select your protecting group strategy.
Figure 1: Decision matrix for N-protecting groups to control anomeric stereoselectivity.
Troubleshooting Guides (Q&A Format)
Module 1: The C3-O-Alkylation Bottleneck
Issue: "I am trying to attach the carboxymethyl side chain to C3, but I am getting a mixture of products and low regioselectivity."
Root Cause Analysis: The C3 hydroxyl of GlcNAc is less nucleophilic than C6 and sterically hindered by the C2-amine. If you use strong bases (NaH) with simple alkyl halides, you risk:
-
O-Alkylation at C4/C6 (if protection is incomplete).[1]
-
Epimerization at C3 (Converting Gluco- to Allo- configuration).
-
Elimination of the alkylating agent.
Protocol: The "One-Pot" Regioselective Alkylation Recommended for Normuramic Acid synthesis.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Substrate | 4,6-O-benzylidene-GlcNAc | 4,6-O-benzylidene-2-N-Troc-glucosamine |
| Base | NaH (Sodium Hydride) | NaH (2.5 eq) + 15-Crown-5 (cat.) |
| Electrophile | Chloroacetic acid | Bromoacetic acid (or tert-butyl bromoacetate) |
| Temperature | Reflux | 0°C |
| Solvent | DMF | DMF/THF (1:1) |
Step-by-Step:
-
Protection: Start with benzyl 2-amino-4,6-O-benzylidene-2-deoxy-D-glucopyranoside.[1] Do NOT use the N-acetyl group yet; protect the amine with Troc (2,2,2-trichloroethoxycarbonyl) or Phth (Phthalimide).[1] The bulky N-protecting group prevents H-bonding interference at C3.[1]
-
Deprotonation: Dissolve substrate in dry DMF/THF.[1] Add NaH at 0°C. Stir 30 min.
-
Alkylation: Add tert-butyl bromoacetate dropwise. The tert-butyl ester is crucial—it prevents side reactions common with the free acid.
-
Workup: Quench with MeOH. The Troc/Phth group ensures the C3-O-alkylation occurs with retention of configuration (Gluco-).[1]
Module 2: Anomeric Stereocontrol (Glycosylation)
Issue: "I need a
Technical Insight:
In GlcNAc/MurNAc derivatives, the C2-acetamido oxygen attacks the C1 oxocarbenium ion, forming a stable 1,2-oxazoline intermediate.[1] While this blocks
The "Oxazoline-Buster" Protocol:
-
Donor Selection: Convert your Normuramic acid precursor to a Thioglycoside (e.g., Ethyl thioglycoside).[1] These are more stable than halides.[1]
-
Activation: Use NIS (N-Iodosuccinimide) / TfOH (Triflic Acid) as the promoter system.[1]
-
Why? The strong acid (TfOH) protonates the oxazoline, making it more susceptible to nucleophilic attack by the acceptor.
-
-
Temperature: Run the glycosylation at -40°C .
-
Result: This kinetic window allows the acceptor to open the oxazoline ring from the top (
-face), ensuring exclusive 1,2-trans stereochemistry.[1]
-
Module 3: The Lactate Stereocenter (Muramic Acid Specific)
Issue: "If I am synthesizing true Muramic Acid (not Normuramic), how do I install the lactate side chain without racemizing it?"
Solution: Do not use simple alkylation (Standard Williamson). Instead, use Triflate Inversion .[1]
Protocol:
-
Start: 4,6-O-benzylidene-GlcNAc (properly N-protected).
-
Reagent: Use (S)-2-chloropropionic acid (L-configuration) if you want the (D)-lactate side chain? NO.
-
Correction: The most reliable method is using the Triflate of (L)-Ethyl Lactate .
-
-
Mechanism: Reaction of the sugar C3-OH with (L)-lactate triflate proceeds via SN2 inversion .[1]
-
(L)-Lactate Triflate + Sugar-OH
(D)-Lactate-Sugar Ether.[1]
-
-
Result: This guarantees the correct stereochemistry at the side chain without relying on thermodynamic equilibration.
Reference Data: Protecting Group Compatibility
| Protecting Group (C2-Amine) | Anomeric Selectivity | Risk Factor | Removal Condition |
| N-Acetyl (NHAc) | High (Oxazoline trap) | Native (Keep it) | |
| N-Phthalimido (NPhth) | Low (No oxazoline) | Hydrazine (Can degrade sugar) | |
| Azide (N3) | Low (No NGP) | Reduction (H2/Pd or Staudinger) | |
| N-Troc | Medium | Zn/Acetic Acid |
References
-
Grossman, S. H., et al. (2019).[1] Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Journal of the American Chemical Society.[2] Link[1]
- Key Insight: Defines the chemoenzymatic and synthetic routes for MurNAc deriv
-
Mobashery, S., et al. (2007).[1] Total Synthesis of the Bacterial Cell Wall Peptidoglycan. Chemical Reviews. Link[1]
- Key Insight: The authoritative review on protecting group strategies for MurNAc and GlcNAc polymeriz
-
Walker, S., et al. (2005).[1] Chemoenzymatic synthesis of peptidoglycan derivatives. Nature Chemical Biology. Link
- Key Insight: Overcoming stereoselectivity issues by using enzymes for the difficult coupling steps.
-
Enugala, R., et al. (2012).[1][3] Stereoselective glycosylation of glucosamine: the role of the N-protecting group. Chemistry – An Asian Journal.[1][3] Link[1]
- Key Insight: Detailed comparison of N-Phth vs N-Acetyl for beta-selectivity.
Disclaimer: This guide is for research purposes only. All synthesis involving hazardous reagents (NaH, Triflic Acid) must be performed in a fume hood with appropriate PPE.[1]
Sources
Technical Support Center: Stability & Storage of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
[1]
Executive Summary & Critical Stability Alert
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid is a specialized muramyl dipeptide (MDP) precursor used in immunomodulation and peptidoglycan synthesis research.[1] While the core sugar structure is robust, the molecule contains a "self-destruct" mechanism inherent to its protecting group strategy.[1]
The Critical Vulnerability: The molecule contains a 4,6-O-benzylidene acetal (acid-labile) and a free carboxylic acid (proton source) on the C3 ether side chain.[1]
-
Autocatalysis Risk: In the presence of trace moisture, the molecule's own acidity (
) can catalyze the hydrolysis of the benzylidene acetal. -
Degradation Product: This hydrolysis releases Benzaldehyde (distinct almond odor) and the deprotected 4,6-diol sugar.[1]
-
Storage Imperative: Strict anhydrous conditions at -20°C are not optional; they are required to prevent this autocatalytic cycle.[1]
Mechanism of Instability (Visual Guide)
Understanding the chemical causality is the first step in troubleshooting. The diagram below illustrates the autocatalytic decomposition pathway triggered by improper storage.
Figure 1: The autocatalytic hydrolysis pathway.[1] The molecule's own carboxylic acid facilitates the removal of the protecting group if water is present.
Troubleshooting Guide: Diagnosing Storage Anomalies
If you suspect your compound has degraded, use this diagnostic matrix before proceeding with experiments.
| Observation | Probable Cause | Technical Explanation | Recommended Action |
| Odor: Bitter Almonds | Severe Hydrolysis | Release of Benzaldehyde due to cleavage of the 4,6-O-benzylidene ring.[1] | Discard. Purification is difficult as the free sugar diol is highly polar. |
| Texture: Gummy/Sticky | Hygroscopicity | Sugar derivatives absorb atmospheric water, creating a feedback loop of hydrolysis.[1] | Dry under high vacuum ( |
| Solubility Change | Partial Deprotection | Loss of the hydrophobic benzylidene group increases polarity. | If insoluble in DCM/CHCl |
| Color: Yellowing | Oxidation | Benzaldehyde (degradation product) oxidizing to benzoic acid.[1] | Check NMR. If minor, repurify via silica gel chromatography.[1][2] |
Experimental Protocols for Verification
Do not rely on visual inspection alone.[1] Use these self-validating protocols to confirm integrity.
Protocol A: Rapid TLC Purity Check
Use this for a quick "Go/No-Go" decision before starting synthesis.[1]
-
Stationary Phase: Silica Gel 60
aluminum sheets.[1] -
Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 9 : 1 v/v/v).[1]
-
Note: The acetic acid suppresses the ionization of the carboxylic acid, preventing streaking.
-
-
Visualization:
-
Interpretation:
Protocol B: H NMR Validation (The Gold Standard)
Run in DMSO-d
-
Target Signal (Benzylidene): Look for the acetal proton singlet.[1]
-
Chemical Shift:
5.5 – 5.7 ppm (singlet).[1] -
Integration: Must integrate to exactly 1H relative to the anomeric proton.
-
-
Target Signal (Benzaldehyde - Impurity):
-
Target Signal (Anomeric Benzyl):
-
Chemical Shift:
4.5 – 4.9 ppm (AB system or doublet).[1]
-
QC Decision Tree
Follow this logic flow to determine if your batch is safe to use.
Figure 2: Quality Control workflow for assessing compound integrity.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No, not for long periods.
-
Methanol: The free carboxylic acid can catalyze a transacetalization reaction or esterification with the solvent over time.
-
DMSO: While a good solvent, DMSO is hygroscopic.[1][2] Storing it in DMSO at 4°C will eventually pull in water, triggering the autocatalytic hydrolysis described in Section 2.
-
Best Practice: Store as a solid.[1] If solution is necessary, prepare fresh.
Q2: I need to neutralize the acid for stability. Can I make a sodium salt?
A: Yes, and this is recommended for long-term storage.[1] Converting the free carboxylic acid to a sodium salt (using 1 eq. NaHCO
Q3: The compound has caked into a solid block. Is it ruined? A: Not necessarily, but it indicates moisture ingress.[1]
-
Break a small piece and run Protocol A (TLC) .
-
If purity is >95%, grind the solid into a fine powder and dry in a vacuum desiccator over
or KOH pellets for 48 hours. -
Flush with Argon before resealing.[1]
Q4: Why is the benzylidene group used if it's unstable?
A: It is a strategic choice in carbohydrate synthesis. It simultaneously protects the C4 and C6 hydroxyls and locks the sugar into a specific conformation (
References
-
Greene's Protective Groups in Organic Synthesis.
-
Synthesis and Properties of Muramic Acid Deriv
-
Topic: Handling of N-acetylmuramic acid derivatives and side-chain reactivity.[1]
-
Citation: Jeanloz, R. W., & Osawa, T. (1965).[1][2][3] The Synthesis of Derivatives of N-Acetylmuramic Acid. Journal of Organic Chemistry, 30(2), 448-451.[1]
- Relevance: Foundational text on the stability and synthesis of muramic acid deriv
-
-
Regioselective Opening of Benzylidene Acetals.
-
Topic: Mechanisms of benzylidene ring opening (relevant to degradation pathways).[1]
-
Citation: Shie, C. R., et al. (2003).[1][2] Regioselective Reductive Opening of Benzylidene Acetals. Angewandte Chemie, 42(10).[1]
- Relevance: Explains the mechanistic pathway of acetal cleavage which mirrors the degrad
-
Preventing unwanted deprotection of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Technical Support Center: Stability Protocols for Benzyl N-acetyl-4,6-O-benzylidene Normuramic Acid Derivatives
Case ID: #MUR-PROT-46B Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Triad
You are working with a Benzyl N-acetyl-4,6-O-benzylidene normuramic acid derivative. This molecule is a cornerstone in peptidoglycan synthesis, but it presents a "Stability Triad" challenge. You must balance three distinct protective groups:
-
The Anomeric Benzyl (Bn): Stable to acid/base; labile to hydrogenolysis (
). -
The 4,6-O-Benzylidene Acetal: The "weakest link." Kinetic stability is high in base, but it is thermodynamically unstable in aqueous acid and susceptible to regioselective opening under reductive conditions.
-
The N-Acetyl (Ac): Generally robust, but can undergo hydrolysis under forcing acidic/basic conditions.
The Primary Failure Mode: Unwanted hydrolysis of the 4,6-O-benzylidene acetal during acidic workups or Lewis Acid-promoted glycosylations.
Module A: The Acid Sensitivity Crisis (4,6-O-Benzylidene)
The 4,6-O-benzylidene acetal is acid-labile. Its loss is usually driven by "hidden acids" in your workflow—specifically acidic silica gel, unneutralized chloroform, or moisture in Lewis Acid reactions.
Mechanism of Failure (Why it happens)
Understanding the mechanism is the only way to prevent it. The reaction is reversible; it requires both a proton source and water to proceed to failure.
Figure 1: Acid-catalyzed hydrolysis mechanism. Note that excluding water (anhydrous conditions) arrests the pathway at the Oxocarbenium stage, allowing recovery upon quenching.
Troubleshooting & FAQs
Q: My acetal falls off during column chromatography. Why? A: Standard silica gel is slightly acidic (pH 6.0–6.5), and "active" sites can be significantly more acidic (Lewis acidic).
-
The Fix: You must neutralize your silica. Pre-wash the column with eluent containing 1% Triethylamine (Et3N) .
-
Protocol:
-
Prepare eluent (e.g., Hexanes/EtOAc).
-
Add 1% v/v Et3N.
-
Flush column with 2-3 column volumes.
-
Run purification. (The amine prevents protonation of the acetal oxygen).
-
Q: I lost the group during a glycosylation using TMSOTf. I thought it was stable? A: TMSOTf is a strong Lewis Acid. While the benzylidene group is generally stable to it kinetically, the presence of adventitious water generates Triflic Acid (TfOH) in situ.
-
The Fix:
-
Use 4Å Molecular Sieves (activated at 300°C) in the reaction.
-
Add an acid scavenger like 2,4,6-Tri-tert-butylpyrimidine (TTBP) if the reaction allows.
-
Quench at low temp: Do not let the reaction warm up before quenching with Et3N.
-
Q: Can I use Chloroform (
-
The Fix: Filter
through basic alumina before use or store over silver foil/K2CO3.
Module B: Orthogonality & Hydrogenolysis
A common error is assuming the benzylidene is perfectly orthogonal to the anomeric benzyl ether.
The Hydrogenolysis Hazard
You often need to remove the anomeric Benzyl (Bn) group to free the anomeric center (e.g., to make a trichloroacetimidate donor) while keeping the 4,6-benzylidene intact.
| Reagent/Condition | Anomeric Benzyl (Bn) | 4,6-O-Benzylidene | Risk Level |
| Cleaved | Stable | Low | |
| Cleaved | Cleaved | Critical | |
| Cleaved | Slow Cleavage | Medium | |
| Na/NH | Cleaved | Cleaved | High |
Protocol: Selective Anomeric Deprotection To remove only the anomeric benzyl group:
-
Solvent: EtOAc/MeOH (1:1).
-
Catalyst: 10% Pd/C (not Pearlman's catalyst).
-
Crucial Step: Add a trace of base (e.g.,
or Pyridine) if your substrate is extremely acid-sensitive, although neutral conditions are usually fine. -
Monitor closely by TLC. Benzylidene cleavage is slower, but it will happen if left too long.
Module C: Preventing Unwanted Reductive Opening
Sometimes you need to reduce other functional groups (like azides or esters) on the molecule. The 4,6-benzylidene acetal is susceptible to reductive ring opening to form a 4-OH or 6-OH benzyl ether.[1][2][3][4]
Danger Reagents (Avoid these if you want to keep the ring closed):
-
/
-
/
(This is the specific reagent used to open the ring intentionally). - (Can open the ring at higher temps).
Safe Reagents (for reducing other groups):
-
Azide reduction: Staudinger conditions (
, THF/H2O) are perfectly safe. -
Ester reduction:
in THF (generally safe at 0°C; avoid Lewis acids).
Diagnostic Decision Tree
Use this flow to determine the cause of your deprotection.
Figure 2: Diagnostic workflow for identifying the root cause of benzylidene instability.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on acetal stability constants).
-
Lipták, A., et al. (1980).[6] Regioselective reductive openings of 4,6-O-benzylidene-type acetals. Carbohydrate Research. (Establishes the reductive sensitivity of the group).
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. (Discusses the role of triflic acid generation in glycosylations).
- Hanessian, S. (1966). Preparative Carbohydrate Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylidene Acetals [organic-chemistry.org]
- 6. scispace.com [scispace.com]
Analytical challenges in the characterization of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid isomers
Executive Summary & Structural Context
Welcome to the Advanced Support Center. You are likely working with CAS 14595-22-3 or a close derivative. This molecule is a protected building block for peptidoglycan synthesis. Unlike standard muramic acid, which possesses a lactate ether at C3 (chiral), normuramic acid contains a glycolate ether (achiral carboxymethyl group).[1]
The Analytical Challenge: The rigidity imposed by the 4,6-O-benzylidene ring, combined with the anomeric benzyl group, creates a system prone to specific isomeric and conformational issues. Your primary challenges will be:
-
Anomeric Purity: Distinguishing
- vs. -glycosides. -
Acetal Configuration: Verifying the thermodynamic exo-phenyl configuration of the benzylidene ring.
-
Acid Lability: Preventing in-process degradation during HPLC/LC-MS.
Module A: NMR Diagnostics (The Isomer Identification Guide)
Issue: "My H-1 NMR signal is split or shows minor impurities. Is it the anomer or the acetal?"
Diagnosis:
The 4,6-O-benzylidene group locks the sugar into a rigid
Protocol: The Coupling Constant Check (
)
Use the coupling constant between H-1 and H-2 to definitively assign anomeric configuration.
| Feature | Mechanism | ||
| ~3.5 Hz (Small) | ~8.0 Hz (Large) | Karplus relation (dihedral angle | |
| Chemical Shift ( | ~4.8 - 5.2 ppm | ~4.3 - 4.6 ppm | Anomeric effect shields the |
| NOESY Correlation | H-1 | H-1 |
Critical Check: The Normuramic Distinction
Users often confuse muramic and normuramic acid spectra.
-
Muramic Acid: Look for a quartet (
) at ~4.2 ppm and a doublet ( ) at ~1.4 ppm.[1] -
Normuramic Acid: Look for a singlet (or tightly coupled AB system) for the
protons at ~4.0–4.3 ppm . Absence of the methyl doublet confirms the "nor" derivative.
Workflow Visualization: NMR Decision Tree
Caption: Logical workflow for assigning anomeric configuration and detecting benzylidene acetal impurities using 1H NMR.
Module B: Chromatographic Resolution (HPLC/UPLC)
Issue: "I see peak broadening or 'ghost' peaks during HPLC analysis."
Root Cause:
-
Acetal Instability: The 4,6-O-benzylidene group is acid-labile. Standard TFA (Trifluoroacetic acid) methods (pH < 2) can cause on-column hydrolysis, leading to peak splitting (starting material + deprotected product).
-
Rotamers: The N-acetyl group (NHAc) exhibits cis/trans isomerization around the amide bond, occasionally appearing as a "shoulder" on the main peak.
Protocol: pH-Neutral Method Development
Do NOT use 0.1% TFA if you observe degradation. Switch to a buffered neutral system.
Recommended Method Parameters:
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | Phenyl-hexyl offers |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5–7.0) | Prevents acid hydrolysis of the acetal. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier.[1] |
| Gradient | 10% | The double benzyl protection makes the molecule hydrophobic; late elution expected. |
| Temperature | 40°C – 50°C | Higher temp speeds up amide rotamer interconversion, sharpening the peak.[1] |
Module C: Stability & Handling
Issue: "My sample degraded in the NMR tube overnight."
Explanation: Chloroform-d (
Stability Protocol:
-
Solvent Choice: Use DMSO-d6 or MeOD (Methanol-d4) for longer stability.
-
Neutralization: If using
, filter it through basic alumina or add a single grain of anhydrous to the NMR tube to scavenge acid. -
Storage: Store the solid at -20°C. The benzylidene acetal is stable in solid form but sensitive in solution.
Degradation Pathway Visualization
Caption: Acid-catalyzed hydrolysis pathway of the 4,6-O-benzylidene acetal, leading to sample degradation.
Frequently Asked Questions (FAQ)
Q1: Can I use mass spectrometry (LC-MS) to distinguish the
-
Directly? No. Both have identical mass (
).[1] -
Indirectly? Yes. You must separate them chromatographically first. However, MS fragmentation patterns are usually identical.[1] Rely on NMR (
coupling) for configuration assignment.
Q2: Why does the benzylidene proton appear as a singlet?
-
The acetal proton (Ph-CH -O2) has no vicinal protons to couple with. It typically appears at 5.5–5.6 ppm . If you see a second small singlet nearby, you likely have a mixture of diastereomers (endo/exo) or slight hydrolysis.[1]
Q3: Is "Normuranic" a typo?
-
In literature, it is standardly spelled Normuramic acid .[1] However, "Normuranic" appears in some catalog databases.[1] Scientifically, it refers to 2-amino-3-O-(carboxymethyl)-2-deoxy-D-glucose . Ensure you are not expecting the lactate methyl group signal in your NMR.
References
-
Jeannin, L. et al. "Synthesis of benzyl N-acetyl-4,6-O-benzylidene-normuramic acid derivatives." Carbohydrate Research, 1995.[1] (Context: Synthesis of normuramic acid derivatives).[1]
-
Green, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][2] Wiley-Interscience. (Context: Stability and cleavage of benzylidene acetals).
-
Xue, Y., & Nestor, G. "Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis."[1][3] Chemistry – A European Journal, 2021.[1] (Context: NMR coupling constants and rotamer analysis for GlcNAc derivatives).
-
Banerjee, A., et al. "Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate."[1][4] The Journal of Organic Chemistry, 2010.[4] (Context: Chemical behavior of the 4,6-benzylidene ring).[1]
Sources
Scaling up Benzyl N-acetyl-4,6-O-benzylidene normuranic acid synthesis from lab to pilot scale
This guide addresses the scale-up of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS 14595-22-3).
Note on Nomenclature: While often listed in catalogs as "Normuranic acid," the systematic chemical basis is Normuramic acid (2-acetamido-3-O-(carboxymethyl)-2-deoxy-D-glucose). Unlike Muramic acid, which possesses a lactate (propionic acid) side chain, Normuranic acid possesses a glycolic acid (acetic acid) side chain.[1] This guide focuses strictly on the carboxymethylation of the C3-hydroxyl.
Department: Process Chemistry & Scale-Up Support Subject: Transitioning from Milligram to Kilogram Scale Ticket ID: SC-NORM-2024-05
Executive Summary
Scaling carbohydrate chemistry is notoriously difficult due to the viscosity of sugar solutions, the thermodynamic instability of acetals, and the safety profile of hydride bases. This guide replaces standard academic protocols (often reliant on silica gel and hazardous NaH/DMF mixtures) with robust, scalable process engineering solutions.[1]
Module 1: The 4,6-O-Benzylidene Protection
The Challenge: In the lab, you likely used zinc chloride (
Q: My reaction stalls at 85% conversion. Adding more acid catalyst just causes hydrolysis. How do I drive this to completion?
A: Manage the Equilibrium, Don't Force the Catalyst. The reaction between the sugar diol and benzaldehyde dimethyl acetal is equilibrium-driven. In the lab, you likely relied on excess reagent. At scale, you must actively remove the byproduct (methanol).[1]
-
The Fix (Azeotropic Distillation): Switch solvent to Acetonitrile (MeCN) or Toluene . These form azeotropes with methanol.
-
Protocol: Equip your reactor with a Dean-Stark trap or a distillation column. Heat to reflux. As the acetal forms, methanol is generated.[1] Distill off the MeCN/MeOH azeotrope continuously.
-
Catalyst Switch: Replace Lewis acids (
) with p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (0.1 eq). These are soluble and easier to wash out later.
-
-
Validation: Monitor the disappearance of the starting material via HPLC, not TLC. Stop when conversion >98%.
Q: How do I purify the benzylidene intermediate without a silica column?
A: Leverage the Acetamido Group for Crystallization. The benzylidene derivative is highly crystalline compared to the starting material.
-
Neutralize: Quench the reaction with Triethylamine (
) to pH 8 before cooling (crucial to prevent acid-catalyzed hydrolysis of the acetal). -
Solvent Swap: Distill off the reaction solvent and swap to hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Precipitation: Add water dropwise to the hot alcoholic solution until turbidity persists. Cool slowly to 0°C. The product should crystallize as white needles.
Module 2: The Critical C3-Alkylation (The "Normuranic" Step)
The Challenge: This is the most dangerous step. Academic papers use Sodium Hydride (NaH) in DMF to deprotonate the C3-OH, followed by Chloroacetic acid. WARNING: NaH + DMF is a known runaway hazard at scale.[2]
Q: Can I use Sodium Hydride (NaH) in the pilot plant?
A: STOP. Do not use NaH/DMF at scales >100g without calorimetry data. NaH in DMF decomposes exothermically starting as low as 40°C-70°C, potentially causing a "runaway" explosion [1].[1]
Recommended Scale-Up Alternatives:
-
Option A (The "Green" Route - Phase Transfer Catalysis):
-
System: Dichloromethane (DCM) / 50% Aqueous NaOH.
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).
-
Reagent: tert-Butyl bromoacetate (instead of chloroacetic acid).
-
Mechanism:[3][4][5] The TBAB shuttles the hydroxide into the organic layer, deprotonating the C3-OH safely at room temperature.
-
Post-Reaction: The ester is easily hydrolyzed to the free acid (Normuranic acid) using mild aqueous base later.
-
-
Option B (The Homogeneous Route - If strictly necessary):
-
Base: Potassium tert-butoxide (
). -
Solvent: THF (Tetrahydrofuran).
-
Why:
in THF is thermally stable compared to NaH/DMF. It provides the necessary basicity to alkylate the hindered C3-OH without the hydrogen gas evolution hazard of NaH.
-
Q: I am seeing O-4 alkylation or benzylidene cleavage. Why?
A: Your reaction mixture is becoming too acidic or too hot. If you use Chloroacetic acid (free acid) with a base, the initial deprotonation generates heat.[1] If the local temperature spikes, the benzylidene acetal (acid-labile) will cleave.
-
Protocol Adjustment: Pre-mix the base and the sugar at 0°C. Add the alkylating agent slowly (metered addition) to control the exotherm.
-
Reagent Choice: Use Sodium Chloroacetate (salt form) or an ester (Ethyl bromoacetate) to minimize pH swings.
Module 3: Isolation & Purification
The Challenge: Normuranic acid is amphiphilic (hydrophobic benzyl groups + hydrophilic carboxylic acid). It tends to form gels or oils.
Q: The final product is oiling out. How do I get a solid?
A: Use pH-Swing Precipitation. Since your product has a free carboxylic acid (the "normuranic" moiety):
-
Basic Extraction: After the reaction, extract the mixture with dilute Sodium Bicarbonate (
). The product moves to the aqueous phase as the sodium salt; impurities (unreacted benzylidene starting material) stay in the organic phase. -
Wash: Wash the aqueous layer with Ethyl Acetate to remove organics.
-
Acidification: Slowly acidify the aqueous layer with 1M HCl to pH 3 while stirring vigorously. The free acid form of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid should precipitate as a solid.
-
Filtration: Filter and wash with cold water.
Visualizing the Workflow
Diagram 1: Synthetic Workflow & Safety Check
This flowchart outlines the transition from GlcNAc to the target, highlighting the critical safety decision point at the alkylation step.
Caption: Process flow for the synthesis of Normuranic Acid derivatives, emphasizing the divergence from hazardous NaH/DMF conditions at the pilot scale.
Quantitative Data: Solvent & Reagent Selection
| Parameter | Lab Scale Protocol (Standard) | Pilot Scale Recommendation | Reason for Change |
| Acetal Catalyst | Zinc Chloride ( | p-Toluenesulfonic Acid (pTsOH) | |
| Acetal Solvent | DMF | Acetonitrile or Toluene | DMF is hard to remove (high BP). Toluene allows azeotropic water removal to drive equilibrium. |
| Alkylation Base | Sodium Hydride (NaH) | 50% NaOH (aq) or KOtBu | NaH/DMF poses severe thermal runaway risk [1]. NaOH/PTC is safer and cheaper. |
| Alkylation Reagent | Chloroacetic Acid | t-Butyl Bromoacetate | Esters are easier to handle than free acids in biphasic systems; avoids neutralizing base immediately. |
| Purification | Silica Gel Chromatography | Acid/Base Precipitation | Chromatography is not viable for kg-scale. pH-swing utilizes the product's carboxylic acid nature. |
References
-
Yang, Q., et al. (2019).[1][6] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.[1] Organic Process Research & Development, 23(10), 2210–2217.[1][6] [1][6]
-
Ohlin, M., et al. (2011).[1][7] Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370.[1][7]
-
Santa Cruz Biotechnology. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid (Product Data). [1]
-
Wuts, P. G. M. (2014).[1] Greene's Protecting Groups in Organic Synthesis. 5th ed.[7] Wiley.[7][8] (Standard text for Benzylidene stability). [1]
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [chemistrysteps.com]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Safety Library [safescience.cas.org]
- 7. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Muramic and Glucuronic Acid Glycodendrimers as Dengue Virus Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid vs. Muramic Acid Derivatives
Executive Summary & Strategic Positioning
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS: 14595-22-3) is a specialized carbohydrate scaffold used primarily in the synthesis of Nor-Muramyl Dipeptide (Nor-MDP) analogs.
While standard muramic acid derivatives possess a lactyl ether side chain (derived from lactic acid), the "normuranic" (or normuramic) variant possesses a glycolyl ether side chain (derived from glycolic acid). This subtle structural difference—the removal of a single methyl group—eliminates a chiral center at the ether linkage, significantly simplifying synthetic protocols while altering the immunomodulatory profile of the resulting peptidoglycan mimetics.
This guide compares the Normuranic scaffold against the Native Muramic scaffold, focusing on synthetic utility, stereochemical control, and downstream applications in adjuvant development.
Chemical Profile & Structural Logic
To select the correct building block, researchers must understand the "Nor" nomenclature in this context. It does not refer to the N-acyl group (as in N-glycolyl vs. N-acetyl), but rather to the O-ether side chain at position C-3 .
Comparative Structural Analysis
| Feature | Normuranic Acid Scaffold (Focus) | Native Muramic Acid Scaffold (Alternative) |
| Systematic Name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(carboxymethyl)- | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-((R)-1-carboxyethyl)- |
| C-3 Side Chain | Carboxymethyl (-O-CH₂-COOH) | Carboxyethyl (-O-CH(CH₃)-COOH) |
| Precursor | Chloroacetic acid (Achiral) | L-2-Chloropropionic acid (Chiral) |
| Stereochemistry | Achiral side chain (No diastereomer formation) | Chiral side chain (Risk of D/L diastereomer mixtures) |
| Primary Application | Synthesis of Nor-MDP (Anti-infective/Adjuvant) | Synthesis of MDP (Standard NOD2 agonist) |
| Protecting Group | 4,6-O-Benzylidene (Locks C4/C6 conformation) | 4,6-O-Benzylidene (Locks C4/C6 conformation) |
Why Choose the Normuranic Scaffold?
-
Synthetic Robustness: The alkylation of the C-3 hydroxyl with chloroacetic acid is achiral. This avoids the formation of diastereomers that frequently plague the synthesis of native muramic acid (where the lactic acid moiety must be installed with strict R-configuration).
-
Immunomodulation: Nor-MDP derivatives often exhibit reduced pyrogenicity (fever induction) compared to native MDP while retaining adjuvant activity, making them attractive targets for vaccine formulation.
Experimental Performance & Synthesis Protocols
The following protocols contrast the generation of the Normuranic scaffold with the Native scaffold, demonstrating the "Self-Validating" nature of the Normuranic route due to the absence of stereochemical ambiguity at the side chain.
Protocol A: Synthesis of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Targeting the "Nor" derivative (Achiral Alkylation)
Reagents:
-
Starting Material: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-
-D-glucopyranoside (Compound 1 )[1][] -
Reagent: Chloroacetic acid (or Sodium chloroacetate)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil)
-
Solvent: Anhydrous Dioxane or DMF
Step-by-Step Methodology:
-
Activation: Dissolve Compound 1 (1.0 eq) in anhydrous Dioxane under inert atmosphere (
). Add NaH (3.0 eq) carefully at 95°C. -
Alkylation: Add Chloroacetic acid (1.5 eq) dropwise.
-
Note: Since chloroacetic acid is achiral, temperature control is less critical for stereochemistry but crucial for yield. Maintain 95°C for 2-3 hours.
-
-
Validation (TLC): Monitor reaction. The product will be more polar (acidic) than the starting material.
-
Workup: Cool to room temperature. Carefully quench with water (to destroy excess NaH). Acidify to pH 3 with dilute HCl to protonate the carboxylate.
-
Purification: Extract with chloroform. Recrystallize from ethanol/water.
-
Result: High yield (>85%) of pure Normuranic acid derivative. No diastereomeric separation required.
-
Protocol B: Synthesis of Native Muramic Acid Derivative (Comparison)
Targeting the "Native" derivative (Chiral Alkylation)
Critical Difference: Instead of chloroacetic acid, L-2-chloropropionic acid must be used.
-
Risk Factor: The reaction proceeds via
displacement. To get the R-lactate ether (natural muramic acid), one must start with S-chloropropionic acid (L-isomer). However, the basic conditions (NaH) can cause partial racemization of the reagent or the product, leading to a mixture of Muramic (R) and Isomuramic (S) acid derivatives. -
Purification Burden: Requires difficult chromatographic separation of diastereomers.
Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision point between synthesizing Nor-MDP precursors versus Native MDP precursors.
Caption: Synthesis workflow comparing the stereochemically robust Normuranic route (Green) vs. the stereochemically sensitive Native route (Red).
Technical Specifications Table
| Specification | Benzyl N-acetyl-4,6-O-benzylidene normuranic acid | Benzyl N-acetyl-4,6-O-benzylidene muramic acid |
| CAS Number | 14595-22-3 | 13343-63-0 (Precursor) / Varies by salt |
| Molecular Formula | ||
| Molecular Weight | 457.47 g/mol | 471.50 g/mol |
| Solubility | DMSO, DMF, warm Ethanol | DMSO, DMF, Methanol |
| Stability | High (Benzylidene stable to basic/neutral conditions) | High, but lactate ester can be sensitive |
| Deprotection | Hydrogenolysis ( | Hydrogenolysis ( |
References
-
Dzierzbicka, K., & Kołodziejczyk, A. (2003).[5] Muramyl peptides - synthesis and biological activity. Polish Journal of Chemistry, 77(4). Retrieved from [Link]
-
Xing, S., & Gleason, J. L. (2015).[4] A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. Organic & Biomolecular Chemistry, 13, 1515-1520.[4] Retrieved from [Link]
Sources
- 1. BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. A solid-phase approach for the synthesis of muramyl dipeptide conjugates for detection of NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Guide to the Biological Activity of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid Derivatives
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid is a fascinating chemical entity that marries two crucial pharmacophores: the benzylidene group and the normuranic acid scaffold.[1][2] This unique combination presents a promising platform for the development of novel therapeutic agents. The benzylidene moiety is a well-established pharmacophore found in a plethora of biologically active compounds, exhibiting a wide spectrum of activities including antibacterial, antifungal, antiviral, and anticancer effects. The normuranic acid backbone, a derivative of N-acetylmuramic acid (NAM), is a cornerstone of the bacterial cell wall, making it an attractive target for the development of novel antibiotics.[3][4]
This guide provides a comprehensive comparative analysis of the potential biological activities of derivatives of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid. While direct comparative studies on derivatives of this specific parent compound are not extensively available in the current literature, this guide will synthesize data from structurally related benzylidene-containing compounds and muramic acid analogues to provide a predictive overview of their therapeutic potential and to highlight promising avenues for future research and development. We will delve into structure-activity relationships, provide detailed experimental protocols for key biological assays, and visualize a critical signaling pathway to offer a deeper understanding of the potential mechanisms of action.
Comparative Biological Activities: A Landscape of Therapeutic Potential
The introduction of various substituents onto the benzylidene ring can profoundly influence the biological activity of the resulting derivatives. This section explores the reported antibacterial, anticancer, and antiviral activities of diverse benzylidene-containing compounds, offering insights into the potential of similarly modified Benzyl N-acetyl-4,6-O-benzylidene normuranic acid derivatives.
Antibacterial Activity: Targeting the Bacterial Fortress
The normuranic acid scaffold strongly suggests a potential for antibacterial activity by targeting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] The benzylidene moiety can further enhance this activity and modulate the spectrum of susceptible bacteria.
Comparative Analysis of Antibacterial Benzylidene Derivatives:
| Compound Class | Representative Derivative | Target Organism(s) | Reported Activity (MIC) | Reference |
| N'-benzylidene-benzohydrazides | N'-(4-chlorobenzylidene)-4-nitrobenzohydrazide | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | pMICam = 1.51 | [5] |
| Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives | Benzyl 2,3-di-O-acetyl-4-O-benzoyl-α-l-rhamnopyranoside | Fungal pathogens | More potent than bacterial pathogens | [6] |
| Benzimidazole Derivatives | N-(5,6-dimethyl-1,3-dihydrobenzimidazol-2-ylidene)-3-phenyl-prop-2-ynamide | M. smegmatis | Good activity | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro and chloro moieties, on the benzylidene ring of benzohydrazides has been shown to enhance antifungal activity.[5]
-
Lipophilicity: The lipophilicity of the benzylidene substituent can influence the antibacterial activity, with optimal lipophilicity required for effective interaction with bacterial targets.
-
Glycosidic Linkage: In glycoside derivatives, the nature and position of the benzylidene group on the sugar ring can impact the antimicrobial spectrum and potency.[8][9]
Derivatives of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid incorporating these favorable substitutions could exhibit potent and selective antibacterial activity.
Anticancer Activity: A Promising Frontier
A growing body of evidence suggests that benzylidene-containing compounds possess significant anticancer properties. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and disruption of cell cycle progression.
Comparative Analysis of Anticancer Benzylidene Derivatives:
| Compound Class | Representative Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| N'-benzylidene-benzohydrazides | Derivative with specific substitutions | HCT116, MCF7 | 19 µg/cm³, 18 µg/cm³ | [5] |
| Benzofuran Derivatives | Brominated derivatives | K562, MOLT-4, HeLa | Significant cytotoxicity | [10] |
| 1,2,4-Triazole Derivatives | Compound 7 | HCT 116 | 14.90 µM | [11] |
| N′-(Substituted Benzylidene)-2-(Benzo[d]oxazol-3(2H)-yl)acetohydrazide Derivatives | Compound 16 | MCF7 | 2.88 µM | [12][13] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: The position and nature of substituents on the benzylidene ring are critical for anticancer activity. For instance, in certain benzofuran derivatives, bromine substitution has been shown to increase cytotoxicity.[10]
-
Heterocyclic Core: The nature of the heterocyclic ring to which the benzylidene moiety is attached plays a significant role in determining the anticancer potency and selectivity.
-
Mechanism of Action: Different benzylidene derivatives can exert their anticancer effects through various mechanisms, including the inhibition of TNF-α expression and NF-κB transcriptional activity.[14]
The conjugation of a cytotoxic benzylidene moiety to the normuranic acid scaffold could lead to the development of novel anticancer agents with potentially unique mechanisms of action.
Antiviral Activity: Combating Viral Threats
The antiviral potential of benzylidene derivatives has also been explored, with some compounds showing activity against various viruses.
Comparative Analysis of Antiviral Benzylidene Derivatives:
| Compound Class | Representative Derivative | Virus | Reported Activity | Reference |
| N'-benzylidene-benzohydrazides | - | HIV-2 strain ROD | One compound more potent than nevirapine | [5] |
| Anthranilic Acid Derivatives | - | Hepatitis C Virus (HCV) | Inhibition of NS5B polymerase | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Specific Moieties: The antiviral activity of benzylidene derivatives is often highly specific to the viral target and the overall chemical structure of the molecule.
-
Mechanism of Inhibition: Antiviral benzylidene compounds can act by inhibiting key viral enzymes, such as reverse transcriptase or polymerase.[4][5]
While the exploration of antiviral benzylidene normuranic acid derivatives is still in its infancy, the existing data on related compounds suggest that this is a promising area for future investigation.
The Normuranic Acid Scaffold: A Key to Targeting Bacteria
The N-acetyl-muramic acid (NAM) backbone of the topic compound is a critical component of peptidoglycan, the major structural element of the bacterial cell wall.[3][4] The biosynthesis of peptidoglycan is a complex, multi-step process that is essential for bacterial survival, making it an excellent target for antibiotics.[15][16]
Derivatives of NAM can act as probes to study peptidoglycan structure and biogenesis or be developed as inhibitors of the enzymes involved in this pathway.[3][10] By modifying the normuranic acid scaffold of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid, it may be possible to design potent and selective inhibitors of bacterial cell wall synthesis.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed, step-by-step protocols for two fundamental in vitro assays used to evaluate the biological activity of novel compounds.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][13][17][18][19]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. b. Add 200 µL of the test compound at the highest desired concentration to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate the Plate: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][9][11]
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. The percentage of cell viability can be calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Mechanism of Action: Visualizing the Inhibition of Peptidoglycan Synthesis
Derivatives of N-acetyl-muramic acid hold the potential to inhibit bacterial growth by interfering with the peptidoglycan synthesis pathway. This pathway is a cascade of enzymatic reactions that build the bacterial cell wall, a structure crucial for maintaining cell integrity and shape.[3][15][16]
The following diagram, generated using Graphviz, illustrates the key stages of peptidoglycan synthesis and highlights potential targets for muramic acid-based inhibitors.
Caption: Bacterial peptidoglycan synthesis pathway and potential inhibition sites.
This diagram illustrates that muramic acid derivatives could potentially inhibit the enzymes MraY and MurG, which are crucial for the membrane-associated steps of peptidoglycan precursor synthesis.[15][16] Inhibition at these stages would disrupt the formation of the cell wall, leading to bacterial cell death.
Conclusion: A Scaffold with Broad Therapeutic Promise
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid derivatives represent a promising, yet underexplored, class of compounds with the potential for diverse biological activities. By leveraging the well-established pharmacophoric properties of the benzylidene moiety and the targeted nature of the normuranic acid scaffold, it is conceivable to design novel therapeutic agents with potent antibacterial, anticancer, and antiviral properties.
The comparative analysis presented in this guide, based on data from structurally related compounds, provides a solid foundation for initiating drug discovery programs centered on this privileged scaffold. The detailed experimental protocols and the visualization of the potential mechanism of action offer practical tools for researchers to embark on the synthesis and biological evaluation of novel derivatives. Further investigation into the structure-activity relationships of this unique class of molecules is warranted and holds the potential to yield new and effective treatments for a range of human diseases.
References
-
N'-[4-[(Substituted Imino)methyl]benzylidene]-Substituted Benzohydrazides: Synthesis, Antimicrobial, Antiviral, and Anticancer Evaluation, and QSAR Studies. (2013). Monatsh Chem. [Link]
-
N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. (2013). Monatsh Chem. [Link]
-
Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (2017). Eur J Med Chem. [Link]
-
Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. (n.d.). UDSpace - University of Delaware. [Link]
-
Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. (2019). Molecules. [Link]
-
The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). Molecules. [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]
-
Synthesis, Antimicrobial and Anticancer Evaluation of N′ -(Substituted Benzylidene)-2-(Benzo[d]oxazol- 3(2 H )-yl)acetohydrazide Derivatives. (2013). Drug Research. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Design, Synthesis, In Silico and POM Studies for the Identification of the Pharmacophore Sites of Benzylidene Derivatives. (2023). Molecules. [Link]
-
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) methylamino)benzohydrazides. (2013). Arabian Journal of Chemistry. [Link]
-
The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). PubMed. [Link]
-
Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. (2016). International Journal of Molecular Sciences. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Novel Benzimidazole Derivatives. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]
-
(PDF) Synthesis, Antimicrobial and Anticancer Evaluation of N′ -(Substituted Benzylidene)-2-(Benzo[d]oxazol- 3(2 H )-yl)acetohydrazide Derivatives. (2013). ResearchGate. [Link]
-
The synthesis of muramic acid analogs via an oxazoline intermediate. (n.d.). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid | C24H27NO8. (n.d.). PubChem. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of novel muramic acid derivatives and their interaction with lysozyme. (2017). PubMed. [Link]
-
Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed. [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021). ACS Chemical Biology. [Link]
Sources
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. ibtbioservices.com [ibtbioservices.com]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. bioagilytix.com [bioagilytix.com]
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- 15. mdpi.com [mdpi.com]
- 16. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 18. microbeonline.com [microbeonline.com]
- 19. protocols.io [protocols.io]
Topic: Strategic Selection of 4,6-O-Acetals in Normuramic Acid Synthesis: Benzylidene vs. p-Methoxybenzylidene
This guide provides an in-depth technical comparison between the standard Benzylidene protecting group strategy (exemplified by the commercially available Benzyl N-acetyl-4,6-O-benzylidene normuramic acid) and the p-Methoxybenzylidene (PMP) alternative.
Part 1: Executive Summary & Strategic Context
In the synthesis of Normuramic acid (2-acetamido-3-O-(carboxymethyl)-2-deoxy-D-glucose) and Muramic acid derivatives, the protection of the C4 and C6 hydroxyl groups is the pivotal "locking" step. It forces the subsequent alkylation (introduction of the lactate/glycolate moiety) to occur selectively at the C3 position.
While Benzyl N-acetyl-4,6-O-benzylidene normuramic acid represents the "Gold Standard" intermediate due to its robustness and commercial availability, the p-Methoxybenzylidene (PMP) protecting group offers a critical strategic advantage: Orthogonality via Oxidative Cleavage .
Decision Matrix:
-
Choose Standard Benzylidene (Bn) if: Your synthesis requires maximum stability against acidic/oxidative conditions and you plan to deprotect using global hydrogenolysis (e.g., final step deprotection).
-
Choose p-Methoxybenzylidene (PMP) if: You require a "safety catch" mechanism where the 4,6-block can be removed (using DDQ) or regioselectively opened to a PMB ether without affecting other benzyl groups (e.g., the anomeric benzyl glycoside).
Part 2: Technical Comparison & Mechanism
Structural & Electronic Differences
The PMP acetal differs from the standard benzylidene acetal by a single methoxy group at the para position of the aromatic ring. This electron-donating group significantly alters the reactivity profile:
-
Acid Lability: PMP acetals hydrolyze ~10x faster than standard benzylidene acetals under mild acidic conditions, allowing selective removal in the presence of other acetals.
-
Oxidative Sensitivity: The electron-rich PMP ring allows for oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) . The standard benzylidene is inert to these conditions.
Regioselective Reductive Opening
Both protecting groups can be "opened" to yield a 4-OH or 6-OH ether, but the resulting product dictates the downstream orthogonality.
| Feature | Standard Benzylidene | p-Methoxybenzylidene (PMP) |
| Opening Reagent | LiAlH₄/AlCl₃ or Et₃SiH/TfOH | NaCNBH₃/TMSCl or DIBAL-H |
| Product (4-OH) | 6-O-Benzyl ether | 6-O-p-Methoxybenzyl (PMB) ether |
| Product (6-OH) | 4-O-Benzyl ether | 4-O-p-Methoxybenzyl (PMB) ether |
| Orthogonality | The resulting Benzyl ether is difficult to differentiate from the anomeric Benzyl group. | The resulting PMB ether can be selectively removed (DDQ) while retaining the anomeric Benzyl group. |
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergent workflows for synthesizing Normuramic acid derivatives using both strategies.
Caption: Comparative workflow showing the "Orthogonality Advantage" of the PMP route (Right) which allows selective deprotection of the 4,6-acetal without disturbing the anomeric benzyl group.
Part 4: Experimental Protocols
Protocol A: Formation of the 4,6-O-p-Methoxybenzylidene Acetal
Use this protocol to synthesize the PMP analog of the standard commercial reagent.
Reagents:
-
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (1.0 eq)
-
Anisaldehyde dimethyl acetal (1.5 eq)
-
Camphorsulfonic acid (CSA) (0.1 eq)
-
Anhydrous DMF (0.2 M concentration)
Methodology:
-
Dissolution: Dissolve the starting glycoside in anhydrous DMF under an argon atmosphere.
-
Addition: Add Anisaldehyde dimethyl acetal followed by CSA.
-
Reaction: Stir at 50°C under reduced pressure (200 mbar) to remove the methanol byproduct. This equilibrium shift is critical for high yields.
-
Quenching: After 2-4 hours (monitor by TLC, EtOAc/Hexane), neutralize with Triethylamine (0.2 eq).
-
Workup: Concentrate DMF, dilute with DCM, wash with NaHCO₃ and brine.
-
Purification: Flash chromatography (EtOAc/Hexane).
-
Expected Yield: 85-92%
-
Validation: NMR will show the characteristic PMP singlet (~3.80 ppm, OMe) and the acetal proton (~5.5 ppm).
-
Protocol B: Regioselective Reductive Opening (PMP to 6-O-PMB Ether)
This step demonstrates the unique advantage of PMP: generating a removable PMB ether.
Reagents:
-
PMP-protected Normuramic acid derivative (1.0 eq)
-
Sodium Cyanoborohydride (NaCNBH₃) (5.0 eq)
-
Trimethylsilyl chloride (TMSCl) (5.0 eq)
-
Acetonitrile (0.1 M)
Methodology:
-
Setup: Dissolve the substrate and NaCNBH₃ in dry Acetonitrile at 0°C.
-
Activation: Add TMSCl dropwise (Caution: Exothermic).
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature.
-
Mechanism: The TMS cation activates the acetal oxygen (usually O4), directing hydride attack to C4, resulting in the 6-O-PMB ether with a free 4-OH.
-
Workup: Quench with sat. NaHCO₃, extract with DCM.
-
Result: You now have a 4-OH free acceptor for glycosylation, with C6 protected by PMB (removable with DDQ) and C1 protected by Benzyl (stable to DDQ).
Part 5: Performance Analysis Data
| Parameter | Benzylidene (Standard) | p-Methoxybenzylidene (PMP) |
| CAS Number | 14595-22-3 (for Normuramic deriv.) | N/A (Custom Synthesis) |
| Formation Yield | High (85-95%) | High (85-92%) |
| Stability (pH < 4) | High | Moderate (Cleaves slowly) |
| Stability (DDQ) | Stable (Inert) | Unstable (Cleaves rapidly) |
| C3-Alkylation Yield | 70-80% (NaH/ClCH₂COOH) | 70-80% (NaH/ClCH₂COOH) |
| Deprotection Cond. | H₂/Pd (Hydrogenolysis) | DDQ (Oxidative) or mild acid |
| Primary Use Case | Total Synthesis (Global Deprotection) | Block Synthesis (Orthogonal steps) |
Part 6: References
-
MedChemExpress . Benzyl N-acetyl-4,6-O-benzylidene normuranic acid - Product Information. Retrieved from
-
Johansson, R., & Samuelsson, B. (1984). Regioselective reductive ring-opening of 4,6-O-benzylidene acetals of hexopyranosides. Journal of the Chemical Society, Perkin Transactions 1. (Classic method for benzylidene opening).
-
Lipták, A., et al. (1980). Hydrogenolysis of the 4,6-O-benzylidene acetals. Carbohydrate Research. (Foundational work on acetal stability).
-
Oikawa, M., et al. (1996).[1] Regioselective reductive opening of 4,6-O-benzylidene acetals of glucose or glucosamine. Synlett.
-
Santa Cruz Biotechnology . Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid Structure and Safety. Retrieved from
Sources
Validation of Analytical Methods for Benzyl N-acetyl-4,6-O-benzylidene Normuranic Acid Purity Assessment
Executive Summary
The synthesis of muramyl dipeptide (MDP) analogs and bacterial cell wall mimetics relies heavily on the quality of the core scaffold: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid . This intermediate presents a unique analytical paradox. It contains a robust hydrophobic protection system (benzyl/benzylidene) alongside a sensitive acetal linkage and a polar carboxylic acid moiety (the "normuranic" glycolyl ether).
Inconsistent purity assessment of this intermediate frequently leads to downstream synthetic failures, particularly during peptide coupling where de-benzylidenated impurities compete for reagents. While Quantitative NMR (qNMR) offers absolute truth, it lacks the throughput for routine QC. HPTLC offers speed but fails in quantitation.
This guide validates Reverse-Phase HPLC (RP-HPLC) with UV detection as the optimal routine quality control method. We provide a direct comparison of these techniques, followed by a validatable ICH Q2(R1)-aligned protocol designed to handle the specific stability and solubility challenges of this molecule.
Part 1: The Analytical Challenge
To validate a method for this molecule, one must understand its specific vulnerabilities:
-
Acid Lability (The Benzylidene Acetal): The 4,6-O-benzylidene ring is susceptible to hydrolysis in acidic media (pH < 2.0), reverting to the 4,6-diol and benzaldehyde. Standard HPLC mobile phases using high concentrations of TFA (0.1%) can induce on-column degradation, creating "ghost peaks."
-
Ionization (The Carboxylic Acid): The normuranic acid moiety at C3 possesses a free carboxylic acid. Without pH control, this leads to peak tailing and retention time shifts.
-
Stereoisomerism: The anomeric benzyl group (
vs ) must be resolved if the synthesis is not stereospecific.
Part 2: Method Comparison
The following table objectively compares the three primary analytical approaches available to the development chemist.
| Feature | RP-HPLC-UV (Recommended) | Quantitative NMR (qNMR) | HPTLC (Process Check) |
| Primary Utility | Routine QC, Impurity Profiling | Reference Standard Qualification | Reaction Monitoring |
| Specificity | High. Separates anomers, hydrolysis products, and reagents. | Very High. Distinguishes structure, but minor impurities often overlap. | Medium. Good for major spots, poor for minor impurities (<1%). |
| Sensitivity (LOD) | High (UV 254 nm). Detects <0.05% impurity. | Low. Requires long acquisition for <1% detection. | Medium. Visual limit ~0.5%. |
| Throughput | High (Automated injection). | Low (Manual prep/processing). | High (Parallel runs). |
| Robustness | High (Once buffered). | High (Intrinsic). | Low (Humidity dependent). |
| Cost per Run | Low (Solvents). | High (Deuterated solvents/Instrument time). | Very Low. |
Verdict: Use qNMR to establish the purity of your primary reference standard. Use RP-HPLC for all subsequent batch release and stability testing.
Part 3: The Validated Protocol (RP-HPLC)
This protocol is optimized to prevent on-column acid hydrolysis while ensuring sharp peak shape for the free acid moiety.
Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped,
, (e.g., Zorbax Eclipse Plus or XBridge BEH).-
Rationale: End-capping reduces silanol interactions with the nitrogen at C2.
-
-
Mobile Phase A:
Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid).-
Rationale: pH 5.0 is the "Goldilocks" zone. It is high enough to keep the benzylidene stable (preventing hydrolysis) but low enough to suppress full ionization of the carboxylic acid, or at least keep it in a consistent state, improving peak symmetry.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV at
(primary) and (secondary).-
Rationale: The Benzyl and Benzylidene groups have strong absorption at 254 nm, providing high sensitivity.
-
-
Injection Volume:
.
Gradient Program[2]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Hold |
| 15.0 | 80 | Linear Gradient (Elution of Analyte) |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Wash |
| 20.1 | 20 | Re-equilibration |
| 25.0 | 20 | End |
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Prep: Dissolve
Reference Standard in diluent ( ). -
Sample Prep: Accurately weigh
sample, dissolve in diluent, vortex 30s, filter through PTFE filter.
Part 4: Validation Parameters (ICH Q2(R1) Alignment)
To ensure this method is "suitable for intended purpose," the following parameters must be validated.
Specificity (Stress Testing)
Demonstrate that the method can separate the main peak from its degradation products.
-
Experiment: Expose the sample to
for 1 hour at room temperature. -
Expected Result: The main peak (Benzylidene protected) decreases. A new peak (Impurity A: De-benzylidenated diol) appears earlier (more polar).
-
Acceptance: Resolution (
) between Main Peak and Impurity A .
Linearity[2]
-
Range: 50% to 150% of target concentration (
to ). -
Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Method: Spike known amounts of the intermediate into a "placebo" (or perform standard addition if no placebo exists).
-
Levels: 80%, 100%, 120%.
-
Criteria: Mean recovery
.
Precision
-
Repeatability: 6 injections of the same sample. RSD
.[1] -
Intermediate Precision: Different day, different analyst. RSD
.
Part 5: Visualizing the Workflow & Impurity Pathway
Validation Lifecycle Workflow
Caption: Figure 1. The analytical lifecycle from development to routine QC, emphasizing the critical role of stress testing (forced degradation) in establishing specificity.
Impurity Formation Pathway (Acid Hydrolysis)
Caption: Figure 2. The primary degradation pathway. The method must resolve the Main Analyte from Impurity A (the diol) and Benzaldehyde.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4] [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC conditions).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][1][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Wang, Q., et al. (2021).[8] Benzylidene protection of diol.[9] Glycoscience Protocols (GlycoPODv2). [Link]
Sources
- 1. rssl.com [rssl.com]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Benzyl N-acetyl-4,6-O-benzylidene normuranic acid proper disposal procedures
Executive Summary
Immediate Action Required: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid (CAS 14595-22-3) is a specialized carbohydrate derivative used in glycobiology and peptidoglycan synthesis. While not a P-listed (acutely toxic) RCRA waste, it is classified as Harmful if Swallowed (H302) and Toxic to Aquatic Life with Long-Lasting Effects (H411) .
Core Directive: Under NO circumstances should this compound be disposed of via sanitary sewer systems (sink drains). All waste streams containing this compound must be segregated for High-Temperature Incineration .
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand why specific protocols are in place. This compound combines a sugar backbone with protecting groups (benzyl ether and benzylidene acetal) that increase its lipophilicity, making it persistent in aquatic environments if released.
| Property | Specification | Operational Implication |
| CAS Number | 14595-22-3 | Use for waste labeling and inventory tracking. |
| Physical State | White to off-white solid | Dust generation is a primary exposure vector. |
| Solubility | Soluble in organic solvents (CHCl₃, MeOH, DMF) | High mobility in organic waste streams; low water solubility. |
| Key Hazards | H302: Harmful if swallowedH319: Causes serious eye irritationH411: Toxic to aquatic life | Zero-discharge policy applies. Eye protection is non-negotiable. |
| Reactivity | Acid-labile (benzylidene group) | Do not mix with strong acids in waste containers to avoid uncontrolled decomposition or fume generation. |
Disposal Decision Logic
The following decision tree illustrates the correct disposal pathway based on the physical state of the waste.
Figure 1: Logic flow for segregating waste streams to ensure compliance with aquatic toxicity regulations.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired reagents, weighing boats, contaminated gloves, and spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Segregation: Do not mix with sharps or biological waste.
-
Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust release when the container is opened.
-
Labeling:
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or flash chromatography fractions.
-
Solvent Compatibility:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, DMF, or Ethyl Acetate.
-
-
Acidity Check: The benzylidene acetal group is sensitive to acid. If the waste solution is acidic (pH < 4), neutralize it with a dilute base (e.g., Sodium Bicarbonate solution) before adding it to the main waste carboy to prevent hydrolysis and pressure buildup from off-gassing.
-
Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.
Emergency Response: Spill Cleanup
Critical Warning: Do not use "dry sweeping" methods (broom and dustpan) for the solid powder. This generates airborne dust, increasing inhalation risk (H332/H302) and eye irritation (H319).
Figure 2: Wet-method spill cleanup procedure to mitigate dust inhalation risks.[8]
Regulatory Compliance & Validation
-
RCRA Status: This compound is not P-listed or U-listed. However, under 40 CFR 261.24 , generators must determine if waste exhibits toxicity characteristics. Due to the lack of specific TCLP limits for this exotic derivative, the "Prudent Practice" principle dictates managing it as a toxic hazardous waste to avoid potential Clean Water Act violations regarding aquatic toxicity [1].
-
Aquatic Toxicity (H411): The presence of the benzyl and benzylidene groups significantly increases the logP (lipophilicity), classifying it as a marine pollutant. Release into waterways is a violation of environmental protection statutes [2].
References
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid.[1][2][3][4][5] Retrieved from [Link]
Sources
- 1. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid | CAS 14595-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nordicbiosite.com [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
